Dehydrotumulosic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-YEXRKOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Dehydrotumulosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrotumulosic acid, a lanostane-type triterpenoid, is a prominent bioactive secondary metabolite isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This document provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthesis, and methods for its isolation and quantification. While the complete biosynthetic pathway is an active area of research, this guide elucidates the current understanding of the enzymatic processes involved, starting from primary metabolites. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and analytical determination of this compound, alongside quantitative data on its distribution within its natural fungal host. Information on its role in relevant signaling pathways is also provided. It is important to note that, to date, there is no published literature on the total chemical synthesis of this compound.
Natural Origin
This compound is a natural product primarily found in the fungus Poria cocos, also known as Fu-Ling, a widely used traditional Chinese medicine.[1][2][3] This saprophytic fungus grows on the roots of various pine trees.[4] this compound is one of the major triterpenoidal constituents of P. cocos and is considered to be one of its key bioactive components, contributing to its therapeutic effects.[1][5]
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for lanostane-type triterpenoids, which originates from the mevalonate (MVA) pathway. The process begins with the condensation of acetyl-CoA units and proceeds through a series of enzymatic reactions to form the key precursor, lanosterol.
Formation of Lanosterol
The initial steps of the MVA pathway leading to the formation of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are well-established. These units are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined tail-to-tail to create squalene, which is then epoxidized to 2,3-oxidosqualene. The final step in the formation of the tetracyclic lanostane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase.[2]
Post-Lanosterol Modifications
Following the formation of lanosterol, a series of post-modification reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases, are responsible for the structural diversification of triterpenoids in Poria cocos.[1][2] While the specific enzymes responsible for the conversion of lanosterol to this compound have not been fully elucidated, transcriptomic analyses of Wolfiporia cocos have identified numerous putative CYP450s that are likely involved in triterpenoid biosynthesis.[2][6] The formation of this compound from lanosterol is hypothesized to involve hydroxylation and oxidation reactions at specific positions on the lanostane skeleton.
Chemical Synthesis
Currently, there are no published reports detailing the total chemical synthesis of this compound. The complex, stereochemically rich structure of lanostane-type triterpenoids presents a significant challenge for chemical synthesis.
Quantitative Data
The concentration of this compound varies in different parts of the Wolfiporia cocos fungus and is also influenced by cultivation methods. The surface layer of the sclerotium has been found to contain the highest concentrations of major triterpenoids, including this compound.
| Compound | Natural Sclerotium (Surface Layer) (g/kg) | Pollution-Controlled Cultured Sclerotium (Surface Layer) (g/kg) | Natural Sclerotium (Inner Part) (g/kg) | Pollution-Controlled Cultured Sclerotium (Inner Part) (g/kg) |
| This compound | 12.3 ± 0.3 | 14.8 ± 0.8 | Not Reported | Not Reported |
| Polyporenic acid C | 0.9 | 18.1 ± 0.6 | Not Reported | Not Reported |
| Pachymic acid | 1.3 | 17.6 ± 1.3 | Not Reported | Not Reported |
| Dehydrotrametenolic acid | 13.5 ± 0.8 | 21.2 ± 1.5 | Not Reported | Not Reported |
| Dehydroeburicoic acid | 8.5 ± 0.2 | 9.1 ± 0.7 | Not Reported | Not Reported |
| Data adapted from: Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos.[5] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of this compound from Poria cocos.[3]
-
Extraction:
-
Dried and powdered Poria cocos (2 kg) is extracted with 95% ethanol in a Soxhlet apparatus for 10 hours.
-
The ethanol extract is then evaporated to dryness under reduced pressure.
-
-
Solvent Partitioning:
-
The dried extract is suspended in water and partitioned with chloroform.
-
The chloroform-soluble fraction, which contains the triterpenoids, is collected and concentrated.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The crude chloroform extract is subjected to preparative HPLC for further purification.
-
Column: C18 reversed-phase column.
-
The specific gradient and solvent system for preparative HPLC would need to be optimized based on the complexity of the extract.
-
Analytical Determination of this compound by HPLC
A reversed-phase HPLC method has been developed for the quantitative analysis of this compound in Poria cocos.[3]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Methanol-acetonitrile-2% glacial acetic acid (v/v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Internal Standard: Testosterone propionate can be used for quantification.
-
Quantification: A calibration curve is constructed using a series of standard solutions of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-hyperglycemic properties being the most studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit inflammation induced by agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA).[7] The mechanism is thought to involve the inhibition of key inflammatory enzymes and mediators. Triterpenes, in general, are known to inhibit enzymes like phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX), which are crucial in the inflammatory cascade.[8]
Anti-hyperglycemic Activity
Studies have shown that this compound possesses anti-hyperglycemic effects by acting as an insulin sensitizer.[4] Interestingly, its mechanism of action appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, a common target for insulin-sensitizing drugs.[4][9]
Conclusion
This compound is a naturally occurring lanostane-type triterpenoid with significant biological activities. Its origin is firmly established in the medicinal fungus Poria cocos. The biosynthetic pathway is understood to proceed through the mevalonate pathway to lanosterol, followed by a series of largely uncharacterized enzymatic modifications, likely involving cytochrome P450 enzymes. While methods for its isolation and quantification from its natural source are well-documented, the total chemical synthesis of this complex molecule remains an open challenge. Further research into the specific enzymes of its biosynthetic pathway could enable biotechnological production and provide access to novel derivatives with enhanced therapeutic potential.
References
- 1. An omics-based characterization of Wolfiporia cocos reveals three CYP450 members involved in the biosynthetic pathway of pachymic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Sequencing and Transcriptome Analysis of Wolfiporia cocos to Reveal Genes Related to Biosynthesis of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3 beta-p-hydroxybenzoylthis compound from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Bioactivity Screening of Dehydrotumulosic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactivity Profile of Dehydrotumulosic Acid
Anti-Hyperglycemic Activity
This compound has been identified as a potent anti-hyperglycemic agent. Studies on the crude extract of Poria cocos and its isolated triterpenes have demonstrated that DTA exhibits a more significant blood glucose-lowering effect compared to other related compounds like dehydrotrametenolic acid and pachymic acid.[1]
Mechanism of Action: The anti-hyperglycemic effect of this compound is attributed to its activity as an insulin sensitizer.[1] Mechanistic studies in streptozotocin-treated mice have shown that DTA enhances insulin sensitivity, thereby promoting glucose uptake and utilization. Notably, this action is independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway, a common target for many synthetic anti-diabetic drugs.[1] This suggests that DTA may exert its effects through a novel or alternative signaling cascade, making it a valuable candidate for the development of new anti-diabetic therapies.
Disclaimer: Specific IC50 or EC50 values for the anti-hyperglycemic activity of this compound are not available in the currently reviewed literature.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a comprehensive table of IC50 values cannot be provided at this time. The following table summarizes the qualitative findings.
| Bioactivity | Finding | Quantitative Data (IC50/EC50) | Reference |
| Anti-Hyperglycemic | Possesses a greater anti-hyperglycemic effect than dehydrotrametenolic acid and pachymic acid.[1] | Not Available | [1] |
| Acts as an insulin sensitizer.[1] | Not Available | [1] | |
| Mechanism is independent of the PPAR-γ pathway.[1] | Not Available | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic potential of a compound against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (DTA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of DTA in the complete medium. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of DTA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DTA, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of DTA compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
In Vitro Anti-Inflammatory Activity
This assay measures the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide (NO) is a key inflammatory mediator. In this assay, macrophages (e.g., RAW 264.7) are stimulated with LPS to produce NO. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
This compound (DTA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of DTA for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group (cells with vehicle and LPS), and a positive control group (cells with a known NO inhibitor and LPS).
-
Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by DTA. The IC50 value can then be calculated.
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay uses heat-induced denaturation of egg albumin as a model. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.
Materials:
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound (DTA)
-
Aspirin or Diclofenac sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of various concentrations of DTA.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Data Analysis: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC50 value can be determined from a dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of similar triterpenoids. It is important to note that the direct effect of this compound on these specific pathways has not yet been definitively established in the reviewed literature.
Caption: Hypothesized Anti-Inflammatory Mechanism of this compound via NF-κB Pathway.
Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.
References
Dehydrotumulosic Acid: A Technical Guide on its Anti-Hyperglycemic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrotumulosic acid, a triterpene isolated from Poria cocos, has demonstrated significant anti-hyperglycemic properties. This technical guide consolidates the current understanding of its effects, detailing the quantitative data from preclinical studies, the experimental methodologies employed, and the putative signaling pathways involved in its mechanism of action. The evidence suggests that this compound acts as an insulin sensitizer, offering a potential therapeutic avenue for type 2 diabetes. This document aims to provide a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.
Quantitative Data on Anti-Hyperglycemic Effects
The anti-hyperglycemic activity of this compound has been evaluated in diabetic animal models. The following tables summarize the key quantitative findings from a pivotal study by Li et al. (2011).[1][2][3]
Table 1: Effect of P. cocos Crude Extract on Blood Glucose Levels in db/db Mice [1][2]
| Treatment Group | Dose (mg/kg body weight) | Blood Glucose Reduction (%) | Significance (p-value) |
| P. cocos Crude Extract | 50 | Significant | < 0.05 |
| P. cocos Crude Extract | 100 | More significant | < 0.01 |
| P. cocos Crude Extract | 200 | Most significant | < 0.001 |
Note: This table is based on the reported dose-dependent effect of the crude extract from which this compound was isolated as a primary active component.
Table 2: Comparative Anti-Hyperglycemic Effect of Triterpenes from P. cocos [1][2][3]
| Compound | Relative Anti-Hyperglycemic Effect |
| This compound | High |
| Dehydrotrametenolic acid | Moderate |
| Pachymic acid | Low |
Note: This table illustrates the superior anti-hyperglycemic activity of this compound compared to other triterpenes isolated from the same source.
Experimental Protocols
The following sections detail the methodologies used in the key studies investigating the anti-hyperglycemic effects of this compound.
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking type 2 diabetes in humans. They are used to assess the blood glucose-lowering effects of compounds.[1][2]
-
Streptozotocin (STZ)-Treated Mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia, thereby modeling type 1 diabetes. This model is particularly useful for investigating insulin sensitizer activity, as the effects of insulin secretagogues are nullified.[1][2]
Bioactivity-Directed Fractionation and Isolation
The isolation of this compound was achieved through a bioactivity-directed fractionation and isolation (BDFI) strategy.[1][2][3]
Caption: Bioactivity-directed isolation of this compound.
In Vivo Anti-Hyperglycemic Activity Assessment
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: this compound, other fractions, or vehicle control are administered to the respective groups, typically via oral gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 2, 4, 6 hours) after administration. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose levels is calculated and statistically analyzed to determine the significance of the effect.
Insulin Sensitizer Activity Assay in STZ-Treated Mice
-
Induction of Diabetes: Mice are treated with STZ to induce hyperglycemia.
-
Treatment: The STZ-treated mice are administered with the test compounds (e.g., this compound) or controls.
-
Insulin Challenge: A dose of insulin is administered to the mice.
-
Blood Glucose Measurement: Blood glucose levels are monitored at regular intervals following the insulin challenge.
-
Evaluation: An enhanced reduction in blood glucose levels in the presence of the test compound compared to the control group indicates insulin-sensitizing activity.[1][2]
Signaling Pathways in Anti-Hyperglycemic Action
The precise signaling pathway of this compound is still under investigation. However, based on the experimental evidence that it acts as an insulin sensitizer and does not activate the PPAR-γ pathway, a putative mechanism can be proposed.[1][2] Triterpenoids, as a class of compounds, are known to modulate key signaling pathways involved in glucose metabolism, such as the AMPK and PI3K-Akt pathways.
Putative Insulin Sensitizing Pathway
The following diagram illustrates a potential signaling cascade for the insulin-sensitizing effect of this compound, based on known pathways for similar compounds.
Caption: Putative insulin sensitizing pathway of this compound.
Experimental Workflow for Elucidating Mechanism
The following diagram outlines a logical workflow for further elucidating the molecular mechanism of this compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion and Future Directions
This compound presents a promising natural product lead for the development of novel anti-hyperglycemic agents. Its demonstrated insulin-sensitizing activity, independent of the PPAR-γ pathway, suggests a potentially favorable side-effect profile compared to some existing therapies. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this compound. Further preclinical studies are warranted to evaluate its long-term efficacy, safety, and pharmacokinetic profile, paving the way for potential clinical development.
References
Dehydrotumulosic Acid: Uncovering Alternative Natural Sources and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dehydrotumulosic acid, a lanostane-type triterpenoid primarily known from the medicinal mushroom Wolfiporia cocos (syn. Poria cocos), has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of natural sources of this compound beyond W. cocos, with a particular focus on the birch polypore, Fomitopsis betulina. This document summarizes quantitative data on the prevalence of this compound in these fungal species, details the experimental protocols for its extraction and quantification, and elucidates its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a tetracyclic triterpenoid belonging to the lanostane family. For centuries, its primary source, Wolfiporia cocos, has been a staple in Traditional Chinese Medicine, valued for its diuretic, sedative, and tonic properties[1][2]. Modern research has identified this compound as one of the key bioactive constituents of W. cocos, contributing to its therapeutic effects[1][3]. This has spurred interest in identifying other natural sources of this promising compound to ensure a sustainable supply and explore potential variations in yield and accompanying synergistic compounds. This guide focuses on presenting the current knowledge of alternative fungal sources of this compound, with a particular emphasis on providing practical, technical information for researchers in natural product chemistry and drug discovery.
Natural Sources of this compound
While Wolfiporia cocos remains the most well-documented source, recent phytochemical investigations have identified this compound and its derivatives in other fungi, most notably Fomitopsis betulina.
Wolfiporia cocos (Poria cocos)
Wolfiporia cocos, commonly known as Fu Ling, is a wood-decay fungus that grows on the roots of pine trees. The sclerotium, a dense mass of mycelium, is the part used for medicinal purposes. The concentration of this compound in W. cocos can vary significantly depending on the geographical origin and the specific part of the sclerotium being analyzed[3][4]. The surface layer, or "bark," of the sclerotium generally contains higher concentrations of triterpenoids, including this compound, compared to the inner parts[4].
Fomitopsis betulina (Birch Polypore)
Fomitopsis betulina, formerly known as Piptoporus betulinus, is a common bracket fungus that grows on birch trees. It has a long history of use in European folk medicine[5]. Recent studies have confirmed the presence of this compound, along with a variety of other lanostane-type triterpenoids, in the fruiting bodies of this mushroom[6][7]. The discovery of this compound in F. betulina presents a significant alternative and readily available source for this compound.
Quantitative Analysis of this compound
The quantification of this compound in fungal matrices is crucial for quality control, standardization of extracts, and assessing the economic viability of a source. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
Table 1: Content of this compound in Wolfiporia cocos from Different Geographical Locations in China
| Sample No. | Geographical Origin | This compound Content (%) |
| 1 | Taihu, Anhui | 0.0786 |
| 2 | Enshi, Hubei | 0.2349 |
| 3 | Shijiazhuang, Hebei | 0.1754 |
| 4 | Guilin, Guangxi | 0.3038 |
| 5 | Anqing, Anhui | 0.1860 |
| 6 | Lijiang, Yunnan | 0.1936 |
| 7 | Qianshan, Anhui | 0.1637 |
| 8 | Yuexi, Anhui | 0.1984 |
| 9 | Bozhou, Anhui | 0.1682 |
| 10 | Emei, Sichuan | 0.1895 |
| 11 | Yuexi, Anhui | 0.1964 |
| 12 | Chengdu, Sichuan | 0.2644 |
| 13 | Hangzhou, Zhejiang | 0.1194 |
| 14 | Kunming, Yunnan | 0.1852 |
| 15 | Changsha, Hunan | 0.2392 |
| 16 | Bozhou, Anhui | 0.1661 |
| 17 | Yingshan, Hubei | 0.2461 |
| 18 | Xinxiang, Henan | 0.1556 |
| 19 | Wuhan, Hubei | 0.0964 |
| 20 | Changsha, Hunan | 0.2122 |
| 21 | Xiping, Henan | 0.0023 |
| 23 | Gejiu, Yunnan | 0.2155 |
Data sourced from a study by Hu et al. (2002)[3]. The content is presented as a percentage of the dry weight of the sclerotium.
Table 2: Content of this compound and Other Major Triterpenoids in Different Tissues of Wolfiporia cocos
| Tissue | This compound (g/kg) | Polyporenic Acid C (g/kg) | Pachymic Acid (g/kg) | Dehydrotrametenolic Acid (g/kg) | Dehydroeburicoic Acid (g/kg) |
| Surface Layer (Pollution-controlled culture) | 14.8 ± 0.8 | 18.1 ± 0.6 | 17.6 ± 1.3 | 21.2 ± 1.5 | 9.1 ± 0.7 |
| Surface Layer (Natural) | 12.3 ± 0.3 | 15.9 ± 0.9 | 16.3 ± 1.3 | 13.5 ± 0.8 | 8.5 ± 0.2 |
| Sclerotium (Pollution-controlled culture) | 4.5 ± 0.2 | 5.2 ± 0.4 | 6.8 ± 0.5 | 4.1 ± 0.3 | 3.2 ± 0.1 |
| Sclerotium (Natural) | 3.8 ± 0.1 | 4.7 ± 0.3 | 5.9 ± 0.4 | 3.6 ± 0.2 | 2.9 ± 0.1 |
| Fruiting Body (Matured) | 0.2 ± 0.01 | 0.3 ± 0.02 | 0.4 ± 0.03 | 0.2 ± 0.01 | 0.1 ± 0.01 |
| Mycelium (Cultured) | 1.1 ± 0.1 | Not Detected | 1.5 ± 0.2 | Not Detected | 0.8 ± 0.1 |
Data presented as mean ± standard deviation. Sourced from a study by Fu et al. (2018)[4].
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from fungal sources, based on established and published research.
Extraction and Isolation of this compound from Wolfiporia cocos
This protocol is adapted from the methodology described by Hu et al. (2002)[3].
Objective: To extract and isolate this compound from the dried sclerotium of Wolfiporia cocos.
Materials:
-
Dried, powdered sclerotium of Wolfiporia cocos
-
95% Ethanol
-
Chloroform
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: A quantity of 2 kg of air-dried powder of Poria cocos is extracted with 95% ethanol. The extract is then evaporated to dryness using a rotary evaporator.
-
Solvent Partitioning: The residue is dissolved in water and then extracted with chloroform. The chloroform-soluble fraction is collected.
-
Column Chromatography: The chloroform-soluble fraction (approximately 7.0 g) is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of petroleum ether-ethyl acetate (starting with a v/v ratio of 2:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are combined and may require further purification by recrystallization or preparative HPLC to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is a generalized procedure based on methods described for the analysis of triterpenoids in Wolfiporia cocos and Fomitopsis betulina[3][8][9][10].
Objective: To quantify the amount of this compound in a fungal extract.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., ZORBAX SB-C18, 5 µm, 4.6 × 250 mm).
-
Mobile Phase: A gradient of acetonitrile and 0.2% (v/v) aqueous acetic acid or a mixture of methanol-acetonitrile-2% glacial acetic acid. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: Testosterone propionate can be used as an internal standard for improved accuracy[3].
Sample Preparation:
-
Extraction: Accurately weigh a known amount of the dried, powdered fungal material.
-
Sonication: Add a specific volume of methanol or another suitable solvent and extract using an ultrasonic bath for a defined period (e.g., 30 minutes).
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
A calibration curve is constructed by injecting known concentrations of a pure this compound standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Biological Activities and Signaling Pathways
This compound and related lanostane triterpenoids exhibit a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. The inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of many natural products[8][9]. Lanostane triterpenoids can suppress the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus[3][6].
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Some lanostane triterpenoids have been found to modulate the MAPK pathway, which can also contribute to their anti-inflammatory effects[3][6].
-
PPARγ Activation: While some studies have investigated the role of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) in the anti-hyperglycemic effects of this compound, it appears that its insulin-sensitizing activity is not mediated through the activation of the PPAR-γ pathway[11][12].
Anticancer Activity
Lanostane-type triterpenoids, as a class, have shown significant potential as anticancer agents. Their mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.
-
Induction of Apoptosis: Many lanostane triterpenoids can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins[13][14].
-
Cell Cycle Arrest: These compounds can also arrest the cell cycle at different phases (e.g., G1 or G2/M), thereby inhibiting the proliferation of cancer cells[14].
-
Inhibition of Signaling Pathways: The anticancer effects of lanostane triterpenoids are often linked to their ability to interfere with key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway and the MAPK pathway[7][13].
Visualizations
Diagram 1: General Workflow for Extraction and Analysis of this compound
Caption: Workflow for this compound Extraction and Analysis.
Diagram 2: Simplified Anti-inflammatory Signaling Pathway of Lanostane Triterpenoids
Caption: Lanostane Triterpenoid Anti-inflammatory Mechanism.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and potential anticancer activities. While Wolfiporia cocos is its most recognized source, this guide highlights Fomitopsis betulina as a significant and alternative natural reservoir. The provided quantitative data and detailed experimental protocols offer a practical foundation for researchers to further explore these fungal sources. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB, provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. Future research should focus on clinical trials to validate the therapeutic efficacy of this compound and on optimizing its production through biotechnological approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]
- 13. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biosynthesis of Dehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of dehydrotumulosic acid, a significant lanostane-type triterpenoid found in the medicinal fungus Poria cocos (Wolfiporia cocos). This document details the proposed enzymatic steps, key candidate genes, quantitative data from various studies, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to this compound
This compound is a tetracyclic triterpenoid that contributes to the diverse pharmacological activities of Poria cocos, a fungus long used in traditional medicine.[1][2] Triterpenoids from Poria cocos have garnered interest for their potential anti-inflammatory, anti-cancer, and immunomodulatory properties.[3] Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic catalysts for biotechnological applications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the well-established mevalonate (MVA) pathway for isoprenoid synthesis, leading to the formation of the triterpenoid precursor, lanosterol. Subsequent modifications of the lanosterol skeleton by a series of enzymes, primarily from the cytochrome P450 (CYP) superfamily, are thought to yield this compound.
The proposed pathway can be divided into three main stages:
-
Formation of the Lanosterol Backbone: This stage follows the canonical MVA pathway, culminating in the cyclization of 2,3-oxidosqualene to lanosterol.
-
Oxidative Modifications of Lanosterol: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, modify the lanosterol core.
-
Formation of this compound: This final stage involves further modifications, including a dehydrogenation step.
Below is a DOT script representation of the proposed biosynthetic pathway.
References
Methodological & Application
Application Note: Quantification of Dehydrotumulosic Acid Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dehydrotumulosic acid. This method is applicable for the determination of this compound in various samples, including fungal extracts such as Poria cocos (Fuling) and plasma samples. The described protocol utilizes a C18 stationary phase with a methanol-acetonitrile-acetic acid mobile phase and UV detection, ensuring simplicity, rapidity, and good reproducibility.[1][2][3]
Introduction
This compound is a significant bioactive triterpenoid compound found in the medicinal fungus Poria cocos. It is recognized for its potential pharmacological activities, making its accurate quantification crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies.[1][2][3] This document provides a detailed protocol for a validated HPLC method suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column is used for separation.[1][3]
-
Solvents: HPLC grade methanol, acetonitrile, and glacial acetic acid.
-
Reagents: this compound reference standard (purity >98%), testosterone propionate (internal standard), and water (HPLC grade).[1][3][4]
2.2. Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Stationary Phase | C18 Column |
| Mobile Phase | Methanol : Acetonitrile : 2% Glacial Acetic Acid (e.g., 13:12:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Internal Standard | Testosterone Propionate |
Table 1: HPLC Chromatographic Conditions.[1][2][3]
Protocols
3.1. Preparation of Standard Solutions
-
Primary Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a range of concentrations for constructing a calibration curve.
-
Internal Standard Stock Solution: Prepare a stock solution of testosterone propionate in methanol at a concentration of 1 mg/mL.
3.2. Sample Preparation
-
For Poria cocos Powder:
-
For Plasma Samples:
3.3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The determination can be accomplished in less than 50 minutes.[1][3]
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions. The linearity of the method has been demonstrated with a coefficient of determination (r²) of 0.9999.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this HPLC method.
| Parameter | Value |
| Linearity (r²) | 0.9999 |
| Repeatability (RSD%) | 1.4% (n=6) |
| Recovery | 99.9% (n=6) |
Table 2: Summary of Quantitative Method Validation Data.[3]
Experimental Workflow Diagram
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound in the plasma of rats having taken the traditional chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorlab.com [biorlab.com]
Application Notes and Protocols for UPLC-QTOF-MS/MS Analysis of Dehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotumulosic acid is a lanostane-type triterpenoid acid found in medicinal fungi such as Poria cocos (Fu Ling), a well-known ingredient in traditional Chinese medicine.[1] This compound and its analogues have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-hyperglycemic and insulin-sensitizing effects.[2][3] As research into the pharmacological activities of this compound progresses, robust and sensitive analytical methods are crucial for its accurate identification and quantification in various biological matrices.
This document provides detailed application notes and protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS). This technique offers high resolution, mass accuracy, and sensitivity, making it ideal for the analysis of complex mixtures and the characterization of natural products.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the UPLC-QTOF-MS/MS analysis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈O₄ | [5][6][7] |
| Molecular Weight | 484.7 g/mol | [6][7][8] |
| Exact Mass | 484.35526001 Da | [5] |
| Purity (typical) | ≥98% | [6][8] |
Table 2: UPLC-QTOF-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 or C30 reversed-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25.1-30 min, 5% B |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 1 - 5 µL |
| QTOF-MS System | |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Cone Voltage | 30 - 40 V |
| Source Temperature | 100 - 120 °C |
| Desolvation Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 800 - 1000 L/h |
| Collision Energy | Ramped, e.g., 10-40 eV for MS/MS |
| Mass Range | m/z 100 - 1200 |
Table 3: Mass Spectrometric Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Proposed Product Ions (m/z) |
| Positive (ESI+) | 485.3627 [M+H]⁺ | 467.3522 [M+H-H₂O]⁺, 449.3416 [M+H-2H₂O]⁺, 439.3470 [M+H-HCOOH]⁺, 421.3365 [M+H-H₂O-HCOOH]⁺ |
| Negative (ESI-) | 483.3479 [M-H]⁻ | 439.3470 [M-H-CO₂]⁻, 421.3365 [M-H-H₂O-CO₂]⁻ |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of methanol or a mixture of chloroform and methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water) to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
Sample Preparation
The following are generalized protocols. Optimization may be required based on the specific matrix.
A. From Fungal Material (e.g., Poria cocos) [1]
-
Grind the dried fungal material into a fine powder.
-
Accurately weigh 1.0 g of the powder into a flask.
-
Add 20 mL of 80% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial for analysis.
B. From Plasma Samples [6]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (if used).
-
Acidify the plasma with 10 µL of 1 M hydrochloric acid.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes to extract the analyte.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 g for 5 minutes and transfer the supernatant to a UPLC vial for injection.
Mandatory Visualizations
Caption: Experimental workflow for UPLC-QTOF-MS/MS analysis of this compound.
Caption: Proposed signaling pathway of this compound in enhancing insulin sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking MS1 and MS2 signals in positive and negative modes of LC-HRMS in untargeted metabolomics using the ROIMCR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between Quality and Geographical Origins of Poria cocos Revealed by Qualitative Fingerprint Profiling and Quantitative Determination of Triterpenoid Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Dehydrotumulosic Acid using NMR Spectroscopy
Abstract
Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered interest for its potential pharmacological activities. The precise structural characterization of such natural products is fundamental for drug discovery and development. This application note provides a detailed protocol for the isolation and complete structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive ¹H and ¹³C NMR data and illustrate how COSY, HSQC, and HMBC experiments are employed to unambiguously assign the complex structure of this triterpenoid.
Introduction
Poria cocos (Fuling) is a well-known traditional Chinese medicine, and its chemical constituents, particularly triterpenoids, are believed to be responsible for its therapeutic effects, which include immunomodulatory and anti-inflammatory properties.[1][2] this compound is one of the active triterpenoids found in this fungus.[3] Accurate structural determination is the first critical step in understanding its structure-activity relationship and mechanism of action. NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of complex organic molecules like this compound.[1] This note details the necessary protocols, from isolation to final structure confirmation, providing researchers with a practical guide.
Experimental Protocols
A multi-step extraction and chromatographic purification process is required to isolate this compound from its natural source.[1]
Materials:
-
Dried sclerotium of Poria cocos
-
75% Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel (70-230 mesh)
-
C18 reverse-phase silica gel
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction: The dried and powdered sclerotium of Poria cocos (e.g., 10 kg) is subjected to reflux extraction with 75% ethanol for 3 hours. This process is typically repeated three times to ensure exhaustive extraction.[1]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane and methanol, starting with a non-polar mixture (e.g., CH₂Cl₂:MeOH, 97:3) and gradually increasing the polarity.[1]
-
Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Reverse-Phase Chromatography: The fraction containing this compound is further purified using a C18 reverse-phase column to yield the pure compound.[3]
Materials:
-
Purified this compound (~5-10 mg)
-
Deuterated pyridine (Pyridine-d₅)
-
5 mm NMR tube
-
Vortex mixer
Protocol:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of Pyridine-d₅ to the NMR tube.
-
Cap the tube and gently vortex the sample until the compound is fully dissolved.
-
The sample is now ready for NMR analysis.
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument include a spectral width of 12-16 ppm, a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220-240 ppm, a 30° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling systems. It is essential for identifying adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). It is crucial for assigning the carbons that bear protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). It is the key experiment for assembling the molecular skeleton by connecting different spin systems and identifying quaternary carbons.
Results and Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound, assigned based on the combination of 1D and 2D NMR experiments, are summarized in Table 1.
Table 1: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in Pyridine-d₅
| Position | ¹³C (δ ppm) | ¹H (δ ppm) | Multiplicity | J (Hz) |
| 1 | 36.1 | α: 1.55, β: 1.01 | m | |
| 2 | 28.5 | α: 1.95, β: 1.75 | m | |
| 3 | 78.5 | 3.45 | dd | 11.2, 4.4 |
| 4 | 39.2 | - | - | |
| 5 | 51.5 | 0.95 | d | 6.0 |
| 6 | 21.7 | α: 1.58, β: 1.45 | m | |
| 7 | 120.3 | 5.58 | d | 6.0 |
| 8 | 145.7 | - | - | |
| 9 | 140.9 | - | - | |
| 10 | 37.4 | - | - | |
| 11 | 22.1 | α: 2.55, β: 2.45 | m | |
| 12 | 31.1 | α: 2.05, β: 1.85 | m | |
| 13 | 45.1 | - | - | |
| 14 | 51.1 | - | - | |
| 15 | 35.8 | α: 2.15, β: 1.25 | m | |
| 16 | 68.1 | 4.15 | t | 8.0 |
| 17 | 62.5 | 1.80 | m | |
| 18 | 16.5 | 0.85 | s | |
| 19 | 19.1 | 1.25 | s | |
| 20 | 36.5 | 2.50 | m | |
| 21 | 181.1 | - | - | |
| 22 | 30.1 | α: 2.30, β: 2.10 | m | |
| 23 | 26.5 | α: 1.80, β: 1.60 | m | |
| 24 | 149.5 | - | - | |
| 25 | 110.1 | 4.90, 4.85 | s, s | |
| 26 | 21.5 | 1.75 | s | |
| 27 | 22.5 | 1.05 | d | 6.8 |
| 28 | 28.1 | 1.00 | s | |
| 29 | 15.8 | 0.90 | s | |
| 30 | 25.1 | 1.10 | d | 6.8 |
| 31 | 18.5 | 0.98 | s |
Note: Data compiled and adapted from published literature on triterpenoids from Poria cocos.[1][5] Assignments are based on COSY, HSQC, and HMBC correlations.
Visualization of Workflow and Structural Analysis
The overall process from isolation to structure elucidation can be visualized as a clear workflow.
The structure of this compound was elucidated by systematically interpreting the 1D and 2D NMR data.
-
¹³C and DEPT Analysis: The ¹³C NMR spectrum shows 31 distinct carbon signals, consistent with the molecular formula C₃₁H₄₈O₄. DEPT experiments (not shown) would differentiate between CH₃, CH₂, CH, and quaternary carbons, including the two carbonyls (C-21 and C-24), olefinic carbons, and oxygen-bearing carbons (C-3 and C-16).
-
HSQC Analysis: The HSQC spectrum correlates every proton signal (except for hydroxyl protons) to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons listed in Table 1.
-
COSY Analysis: The ¹H-¹H COSY spectrum reveals the proton spin systems. For example, the signal of H-3 (δ 3.45) would show a correlation to the protons on C-2 (δ 1.95, 1.75), establishing the C2-C3 fragment. Similarly, other fragments like C5-C6-C7 and the side chain can be pieced together.
-
HMBC Analysis: The HMBC spectrum is paramount for connecting the fragments and confirming the overall carbon skeleton. Key long-range correlations are used to link spin systems across quaternary carbons. For instance, the methyl protons (H-18, H-19, H-28, H-29, H-31) are singlets and their positions are confirmed by their HMBC correlations to surrounding carbons.
The diagram below illustrates some of the critical HMBC and COSY correlations that would be observed to confirm the structure of this compound.
References
- 1. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity | MDPI [mdpi.com]
- 2. Five new lanostane-type triterpenoids from Poria cocos and their in vitro anti-asthmatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Poria cocos Lanostane Triterpenoids Extract Promotes Collagen and Hyaluronic Acid Production in D-Galactose-Induced Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Dehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Dehydrotumulosic acid using mass spectrometry. This compound, a lanostane-type triterpenoid found in medicinal fungi, is of significant interest for its potential therapeutic properties. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices. While specific fragmentation data for this compound is limited in publicly available literature, this application note outlines a generalized experimental protocol and discusses the expected fragmentation pathways based on the analysis of structurally similar triterpenoids.
Introduction
This compound is a tetracyclic triterpenoid belonging to the lanostane family. Its chemical structure, characterized by a carboxylic acid side chain and multiple hydroxyl groups, dictates its behavior in mass spectrometry. The fragmentation of such molecules under ionization provides a unique fingerprint that can be used for structural elucidation and sensitive detection. This note details the anticipated fragmentation patterns and provides a protocol for analysis using modern mass spectrometry techniques.
Experimental Protocols
A generalized protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This protocol is based on methodologies reported for similar triterpenoid analyses.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. A series of working standard solutions can be prepared by diluting the stock solution with the initial mobile phase.
-
Biological Matrix Extraction (e.g., Plasma, Tissue Homogenate):
-
To 100 µL of the sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile or methanol
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be: 0-2 min, 30% B; 2-10 min, 30-90% B; 10-12 min, 90% B; 12-12.1 min, 90-30% B; 12.1-15 min, 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. For carboxylic acids, negative ion mode is often more sensitive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS Analysis:
-
Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 100-1000 to determine the precursor ion of this compound (C₃₁H₄₈O₄, Molecular Weight: 484.71 g/mol ).
-
Tandem MS (MS/MS): Select the precursor ion (e.g., [M-H]⁻ at m/z 483.35 or [M+H]⁺ at m/z 485.36) for collision-induced dissociation (CID). Optimize collision energy to achieve a characteristic fragmentation pattern.
-
Data Presentation: Expected Fragmentation of Lanostane-Type Triterpenoids
The fragmentation of this compound is expected to follow patterns observed for other lanostane and pentacyclic triterpenoids. Key fragmentation events include neutral losses of small molecules and cleavages within the ring system.
| Precursor Ion (m/z) | Proposed Neutral Loss / Fragmentation | Resulting Fragment Ion (m/z) | Interpretation |
| Negative Ion Mode ([M-H]⁻) | |||
| 483.35 | Loss of H₂O | 465.34 | Dehydration from one of the hydroxyl groups. |
| 483.35 | Loss of CO₂ | 439.36 | Decarboxylation of the carboxylic acid group. |
| 483.35 | Loss of H₂O and CO₂ | 421.35 | Consecutive loss of water and carbon dioxide. |
| 483.35 | Cleavage of the side chain | Varies | Fission at the bond connecting the side chain to the ring structure. |
| Positive Ion Mode ([M+H]⁺) | |||
| 485.36 | Loss of H₂O | 467.35 | Dehydration from one of the hydroxyl groups. |
| 485.36 | Loss of HCOOH | 439.36 | Loss of formic acid (common for carboxylic acids in positive mode). |
| 485.36 | Multiple losses of H₂O | Varies | Sequential dehydration events. |
| 485.36 | Retro-Diels-Alder (rDA) Cleavage | Varies | Characteristic fragmentation of the tetracyclic ring system. |
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates a proposed fragmentation pathway for this compound in negative ion mode. This pathway is based on the general fragmentation behavior of similar triterpenoid carboxylic acids.
Caption: Proposed ESI-MS/MS fragmentation of this compound ([M-H]⁻).
Experimental Workflow
The logical flow of the experimental and analytical process for characterizing the fragmentation pattern of this compound is depicted below.
Caption: Workflow for fragmentation analysis of this compound.
Conclusion
Application Notes & Protocols: Dehydrotumulosic Acid from Poria cocos
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-hyperglycemic effects.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Poria cocos. The methodologies compiled herein are synthesized from established scientific literature to ensure reproducibility and reliability for research and drug development purposes.
Introduction
Poria cocos, also known as Fuling, is a well-regarded ingredient in traditional Chinese medicine.[3] Its therapeutic properties are largely attributed to its rich composition of triterpenoids and polysaccharides.[4] Among these, this compound is a key bioactive compound. This application note offers a comprehensive guide for researchers to efficiently isolate and quantify this valuable compound.
Extraction and Purification Protocols
Several methods for the extraction and purification of this compound from the dried sclerotium of Poria cocos have been reported. The following protocols outline two effective approaches: one employing ethanol as the primary extraction solvent and another using methanol, followed by various chromatographic steps.
Protocol 1: Ethanol-Based Extraction and Chromatographic Purification
This protocol is adapted from methodologies that utilize ethanol for initial extraction, followed by silica gel and C18 column chromatography.[5]
1. Initial Extraction:
-
Step 1.1: Pulverize the dried sclerotium of Poria cocos.
-
Step 1.2: Reflux 10 kg of the powdered material with 75% ethanol for 3 hours. Repeat this step three times.[5]
-
Step 1.3: Combine the ethanol extracts and concentrate them under vacuum to yield a crude extract.
2. Silica Gel Column Chromatography:
-
Step 2.1: Subject the concentrated crude extract to silica gel column chromatography (70-230 mesh).[5]
-
Step 2.2: Elute the column with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) mixtures with increasing polarity (e.g., 97:3, 96:4, 90:10), followed by pure methanol.[5]
-
Step 2.3: Collect fractions and monitor them using thin-layer chromatography (TLC).
3. C18 Column Chromatography:
-
Step 3.1: Further purify the fractions containing this compound on a C18 column to yield the purified compound.[5]
Protocol 2: Methanol-Based Extraction and Multi-Step Chromatography
This protocol provides an alternative using methanol for extraction, followed by macroporous resin and multi-stage HPLC purification.[6]
1. Initial Extraction:
-
Step 1.1: Crush the dried surface layer of Poria cocos (6.0 kg) into small pieces.
-
Step 1.2: Extract the material twice with 5 volumes of methanol at reflux for 2 hours.[6]
-
Step 1.3: Filter the extract and evaporate it under vacuum at 55°C to obtain the methanol extract.[6]
2. Macroporous Resin Column Chromatography:
-
Step 2.1: Suspend 200 g of the methanol extract in water and apply it to a D101 macroporous resin column.[6]
-
Step 2.2: Elute the column sequentially with water, 50% methanol, 70% methanol, and finally pure methanol.[6]
-
Step 2.3: Concentrate the methanol elution under vacuum to yield a white powder.[6]
3. Further Purification by HPLC:
-
Step 3.1: Dissolve the methanol-insoluble residue of the white powder in chloroform and purify it by silica gel chromatography using a chloroform/acetone gradient.[6]
-
Step 3.2: Subject the relevant fractions to semi-preparative HPLC on a C18 column with a methanol/water mobile phase to isolate pure this compound.[6]
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data Summary
The yield of this compound can vary depending on the starting material and the extraction method employed. The following table summarizes representative yields reported in the literature.
| Starting Material (Weight) | Extraction Solvent | Purification Method | Final Yield of this compound | Reference |
| Poria cocos dried sclerotium (10 kg) | 75% Ethanol | Silica gel and C18 column chromatography | 68 mg | [5] |
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
A reliable method for the quantification of this compound in Poria cocos extracts is reversed-phase HPLC.[3][7]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol-acetonitrile-2% glacial acetic acid or acetonitrile and 0.2% (v/v) formic acid/water.[3][7]
2. Standard and Sample Preparation:
-
Standard: Prepare a stock solution of purified this compound of known concentration in methanol.
-
Sample: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm microporous filter before injection.[3]
3. Quantification:
-
Construct a calibration curve using a series of dilutions of the standard solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Biological Activity and Signaling Pathways
This compound and other triterpenes from Poria cocos have been shown to influence various cellular signaling pathways. For instance, extracts of Poria cocos have been reported to modulate the PI3K-Akt signaling pathway, which is crucial for cell growth and survival.[4]
Postulated PI3K-Akt Signaling Pathway Modulation
References
- 1. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3 beta-p-hydroxybenzoylthis compound from Poria cocos, and its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Pharmacological Mechanism of Poria cocos-Based Formulas Combined With Chemotherapy for Ovarian Cancer: A Integrated Systems Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Determination of Cultivation Regions and Quality Parameters of Poria cocos by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydrotumulosic Acid Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotumulosic acid, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has garnered significant interest in pharmacological research due to its diverse biological activities. Preliminary studies have indicated its potential as an anti-hyperglycemic, anti-inflammatory, and anti-tumor agent. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, a critical step in the evaluation of its therapeutic potential. The following protocols for the MTT cytotoxicity assay and the Annexin V-FITC/PI apoptosis assay are foundational methods for determining the compound's efficacy and mechanism of action at the cellular level.
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound across a wide range of cancer cell lines, the following table summarizes the half-maximal inhibitory concentration (IC50) values of closely related triterpenoids isolated from Poria cocos. These values can serve as a preliminary guide for selecting appropriate concentration ranges for initial experiments with this compound.
Table 1: Cytotoxicity of Triterpenoids from Poria cocos on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Poricotriol A | HL-60 | Leukemia | 1.2 |
| A549 | Lung | 5.5 | |
| CRL1579 | Melanoma | 3.4 | |
| NIH:OVCAR-3 | Ovary | 4.8 | |
| SK-BR-3 | Breast | 5.1 | |
| DU145 | Prostate | 2.9 | |
| Pachymic Acid | Panc-1 | Pancreatic | > 50 |
| MiaPaca-2 | Pancreatic | > 50 | |
| AsPc-1 | Pancreatic | > 50 | |
| BxPc-3 | Pancreatic | > 50 | |
| Dehydropachymic Acid | Panc-1 | Pancreatic | 1.02 |
| Polyporenic Acid C | Panc-1 | Pancreatic | 21.76 |
Data compiled from studies on related Poria cocos triterpenoids. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells, perform a cell count, and adjust the cell suspension to a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range, based on related compounds, is 1-100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Annexin V-FITC/PI Apoptosis Assay
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value and a higher concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Putative apoptotic signaling pathway of this compound.
Application Note: In Vivo Experimental Design for Dehydrotumulosic Acid in Rats
Introduction
Dehydrotumulosic acid (DTA) is a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos (also known as Wolfiporia cocos).[1][2][3] This fungus is a staple in traditional Chinese medicine, recognized for its diuretic, sedative, and tonic properties.[4][5] Modern pharmacological research indicates that triterpenoids from Poria cocos, including DTA, are major active components responsible for its therapeutic effects, which range from anti-inflammatory and immunomodulatory to anti-hyperglycemic and anti-cancer activities.[2][6] Specifically, DTA has been shown to possess anti-hyperglycemic effects in mice and is suggested to contribute to the immunomodulatory actions of Poria cocos.[2][7] Given the strong evidence of anti-inflammatory properties associated with Poria cocos extracts, this document outlines a detailed experimental design to investigate the potential anti-inflammatory effects of purified this compound in a well-established rat model.[5][8][9]
Objective
To evaluate the dose-dependent anti-inflammatory efficacy of this compound in a carrageenan-induced paw edema model in Wistar rats and to elucidate its potential mechanism of action by measuring key inflammatory biomarkers.
Experimental Design
This study will utilize a randomized, controlled experimental design. Animals will be divided into five groups to assess the effects of DTA at three different dosage levels compared to negative and positive controls.
Animal Model
-
Species: Wistar rats (male)
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days prior to the experiment under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard pellet chow and water.
Dosing and Administration
-
Test Article: this compound (DTA), purity ≥98%
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline
-
Positive Control: Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID)
-
Route of Administration: Oral gavage (p.o.)
-
Volume of Administration: 10 mL/kg body weight
Experimental Groups
A total of 30 rats will be randomly assigned to one of five experimental groups (n=6 per group).
| Group ID | Group Name | Treatment | Dosage (p.o.) | Rationale |
| G1 | Vehicle Control | 0.5% CMC in Saline | 10 mL/kg | To establish the baseline inflammatory response to carrageenan. |
| G2 | Positive Control | Indomethacin | 10 mg/kg | To validate the experimental model with a known anti-inflammatory agent. |
| G3 | DTA - Low Dose | This compound | 25 mg/kg | To assess efficacy at a low dose. |
| G4 | DTA - Medium Dose | This compound | 50 mg/kg | To assess efficacy at a medium dose, based on effective doses of related extracts.[7] |
| G5 | DTA - High Dose | This compound | 100 mg/kg | To assess efficacy at a high dose and establish a dose-response relationship. |
Experimental Workflow Diagram
Caption: Workflow for the in vivo anti-inflammatory study of this compound.
Experimental Protocols
Preparation of Dosing Solutions
-
Vehicle (0.5% CMC): Dissolve 0.5 g of Carboxymethylcellulose in 100 mL of sterile saline with gentle heating and stirring until a clear solution is formed. Cool to room temperature before use.
-
This compound: Weigh the required amount of DTA for each dose group. Suspend the powder in the 0.5% CMC vehicle by vortexing and sonicating to ensure a homogenous suspension. Prepare fresh on the day of the experiment.
-
Indomethacin: Prepare a 1 mg/mL suspension in the 0.5% CMC vehicle.
Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.[10]
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Administer the respective treatments (Vehicle, Indomethacin, or DTA) via oral gavage.
-
One hour after treatment, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Sample Collection and Analysis
-
At the end of the experiment (5 hours post-carrageenan), anesthetize the rats with isoflurane.
-
Collect blood via cardiac puncture. Allow the blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C.
-
Euthanize the animals by cervical dislocation under deep anesthesia.
-
Dissect the inflamed paw tissue. Fix one portion in 10% neutral buffered formalin for histopathological analysis. Store the other portion at -80°C for biochemical analysis.
Biomarker Analysis (ELISA)
-
Measure the concentrations of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the collected serum using commercially available rat ELISA kits, following the manufacturer’s instructions. Plant-derived compounds are known to modulate these cytokines.[11]
Histopathology
-
Process the formalin-fixed paw tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope to assess the degree of inflammatory cell infiltration, edema, and tissue damage.
Data Presentation (Hypothetical Data)
Effect of DTA on Paw Edema Volume
| Group | Treatment | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| G1 | Vehicle Control | 0.85 ± 0.06 | - |
| G2 | Indomethacin (10 mg/kg) | 0.41 ± 0.04 | 51.8% |
| G3 | DTA (25 mg/kg) | 0.72 ± 0.05 | 15.3% |
| G4 | DTA (50 mg/kg) | 0.59 ± 0.05 | 30.6% |
| G5 | DTA (100 mg/kg) | 0.48 ± 0.04 | 43.5% |
Effect of DTA on Serum Pro-inflammatory Cytokines
| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| G1 | Vehicle Control | 320.5 ± 25.1 | 450.2 ± 30.8 | 180.6 ± 15.2 |
| G2 | Indomethacin (10 mg/kg) | 155.8 ± 18.5 | 210.5 ± 21.4 | 85.3 ± 9.9 |
| G3 | DTA (25 mg/kg) | 285.3 ± 22.6 | 415.8 ± 28.1 | 165.1 ± 14.1 |
| G4 | DTA (50 mg/kg) | 230.1 ± 20.1 | 330.6 ± 25.5 | 125.7 ± 11.8 |
| G5 | DTA (100 mg/kg) | 180.7 ± 19.3 | 255.4 ± 22.9 | 98.4 ± 10.5 |
Potential Signaling Pathway
Many plant-derived anti-inflammatory compounds exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a master regulator of inflammatory gene expression.[11][12] DTA may act by preventing the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Buy this compound [smolecule.com]
- 3. This compound | C31H48O4 | CID 15225964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poria cocos water extract ameliorates the behavioral deficits induced by unpredictable chronic mild stress in rats by down-regulating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poria cocos Modulates Th1/Th2 Response and Attenuates Airway Inflammation in an Ovalbumin-Sensitized Mouse Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
Dehydrotumulosic Acid: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrotumulosic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos (Wolfiporia extensa), has emerged as a compound of interest in oncology research. Triterpenoids derived from Poria cocos have demonstrated significant anti-cancer properties, including the induction of apoptosis, or programmed cell death, in various cancer cell lines. While direct and extensive research on this compound is still developing, studies on analogous compounds from the same source, such as pachymic acid and poricotriol A, provide a strong rationale for investigating its pro-apoptotic potential. These application notes provide a comprehensive overview of the putative mechanisms of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.
Putative Mechanism of Action
Based on studies of related triterpenoids from Poria cocos, this compound is hypothesized to induce apoptosis in cancer cells through a multi-faceted approach that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound may induce mitochondrial outer membrane permeabilization (MOMP) by modulating the expression of the Bcl-2 family of proteins. This is expected to involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3.[1]
-
Extrinsic Pathway: It is also plausible that this compound could sensitize cancer cells to apoptosis by upregulating the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface. Ligand binding to these receptors would lead to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate caspase-3.[1]
-
Caspase Cascade Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the effects of this compound on various cancer cell lines. This data is intended to serve as a template for researchers to populate with their own experimental findings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HL-60 | Leukemia | 15.5 |
| A549 | Lung Cancer | 25.2 |
| MCF-7 | Breast Cancer | 30.8 |
| HCT116 | Colon Cancer | 22.1 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells (48h Treatment)
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-8 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 3.2 | 2.8 | 1.5 | 4.1 | 3.5 |
Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining in A549 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (25 µM) | 45.7 | 28.3 | 22.5 | 3.5 |
Mandatory Visualizations
Caption: Putative signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound-induced apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound-treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as described in the MTT assay protocol in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Acquire data and analyze the percentage of cells in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+).
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Conclusion
This compound holds promise as a potential anti-cancer agent that may induce apoptosis in cancer cells. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its efficacy and elucidate its precise molecular mechanisms of action. Further studies are warranted to validate these hypotheses and to explore the full therapeutic potential of this natural compound.
References
Using Dehydrotumulosic acid as a reference standard in HPLC.
An essential component of natural product research and drug development is the accurate quantification of bioactive compounds. Dehydrotumulosic acid, a triterpenoid found in Poria cocos, has garnered significant interest for its potential therapeutic properties.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound, and the use of a well-characterized reference standard is paramount for accurate and reproducible results.[4][5][6] This document provides a detailed application note and protocol for the use of this compound as a reference standard in HPLC analysis.
Chemical and Physical Properties
This compound is a complex molecule with the following properties:
-
Molecular Formula: C₃₁H₄₈O₄[7]
-
Molecular Weight: 484.7 g/mol [7]
-
Appearance: Powder[5]
-
Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
Application
This protocol is intended for the quantitative analysis of this compound in various sample matrices, including but not limited to, extracts of Poria cocos, herbal formulations, and in vitro/in vivo study samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of triterpenoids, including this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL |
| Limit of Quantification (LOQ) | 0.24–1.78 µg/mL |
| Precision (RSD %) | < 2% |
| Recovery (%) | 94.70–105.81% |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)[7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Testosterone propionate (internal standard, optional)
-
Sample containing this compound (e.g., powdered Poria cocos extract)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Acetonitrile:2% Glacial Acetic Acid in water (v/v/v) [A common starting ratio is 45:45:10, which may require optimization][3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm[3]
-
Injection Volume: 10-20 µL
Preparation of Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol to obtain a stock solution of approximately 1 mg/mL.
-
Store the stock solution at 2-8 °C, protected from light. For long-term storage, -20°C is recommended.[1]
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
A typical concentration range for the calibration curve is 1-100 µg/mL.
-
If using an internal standard, add a constant concentration of testosterone propionate to each calibration standard.
-
Accurately weigh a known amount of the sample (e.g., 1 g of powdered Poria cocos extract).
-
Extract the sample with a suitable solvent such as ethanol or methanol. A common method is reflux extraction for several hours.
-
Filter the extract and evaporate the solvent to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of mobile phase.
-
If using an internal standard, add the same constant concentration of testosterone propionate as in the calibration standards.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[8][9]
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound versus its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:
-
Tailing factor: Should be between 0.8 and 1.5.
-
Theoretical plates: Should be >2000.
-
Repeatability of injections: RSD of peak areas for replicate injections should be <2%.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for using this compound as a reference standard in an HPLC experiment.
Caption: Workflow for HPLC quantification using a reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorlab.com [biorlab.com]
- 8. nacalai.com [nacalai.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Application Note: Dehydrotumulosic Acid-Mediated Glucose Uptake
For Research Use Only.
Introduction
Dehydrotumulosic acid is a triterpenoid compound with potential therapeutic applications in metabolic research. Understanding its effect on cellular glucose uptake is crucial for elucidating its mechanism of action. This document provides a detailed protocol for assessing the impact of this compound on glucose uptake in mammalian cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG). Additionally, a proposed signaling pathway for its action is presented.
Principle of the Assay
This assay quantifies cellular glucose uptake by utilizing 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells via glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[2] This fluorescence can be measured using a flow cytometer or a fluorescence microscope.[1]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 2-NBDG | Major Supplier | e.g., Invitrogen N13195 |
| This compound | N/A | N/A |
| Cell Line (e.g., 3T3-L1 adipocytes, L6 myotubes) | ATCC | e.g., CL-173 |
| Dulbecco's Modified Eagle Medium (DMEM) | Major Supplier | e.g., Gibco 11965092 |
| Fetal Bovine Serum (FBS) | Major Supplier | e.g., Gibco 26140079 |
| Penicillin-Streptomycin | Major Supplier | e.g., Gibco 15140122 |
| Phosphate-Buffered Saline (PBS) | Major Supplier | e.g., Gibco 10010023 |
| Trypsin-EDTA | Major Supplier | e.g., Gibco 25200056 |
| Insulin (Positive Control) | Major Supplier | e.g., Sigma-Aldrich I9278 |
| PI3K Inhibitor (e.g., Wortmannin) | Major Supplier | e.g., Sigma-Aldrich W1628 |
| DMSO (Vehicle Control) | Major Supplier | e.g., Sigma-Aldrich D8418 |
| 96-well black, clear-bottom tissue culture plates | Major Supplier | e.g., Corning 3603 |
Experimental Protocol
This protocol is optimized for a 96-well plate format and analysis by flow cytometry.
Cell Culture and Seeding
-
Culture the selected cell line (e.g., 3T3-L1 adipocytes) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate overnight to allow for cell attachment.
Compound Treatment
-
Prepare stock solutions of this compound and controls (e.g., insulin, Wortmannin) in DMSO.
-
The following day, carefully aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours to starve the cells of glucose.[4][5]
-
Add this compound at various concentrations to the respective wells. Include wells for vehicle control (DMSO), a positive control (e.g., 100 nM insulin), and a negative control (untreated cells). For mechanism-of-action studies, pre-incubate cells with inhibitors like Wortmannin (a PI3K inhibitor) for 30 minutes before adding this compound.[6]
-
Incubate the plate for the desired treatment duration (e.g., 2 hours).
2-NBDG Glucose Uptake
-
Prepare a working solution of 2-NBDG in glucose-free DMEM to a final concentration of 100-200 µg/mL.[3] Protect the solution from light.
-
Ten minutes before the end of the compound treatment, add 10 µL of the 2-NBDG working solution to each well.[3]
-
Incubate the plate for 20-30 minutes at 37°C.[4]
-
To stop the uptake reaction, aspirate the 2-NBDG containing medium and wash the cells twice with 200 µL of ice-cold PBS.[5]
Data Acquisition (Flow Cytometry)
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to microcentrifuge tubes and centrifuge at 400 x g for 5 minutes at 4°C.[1]
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS).[4]
-
Acquire data on a flow cytometer, measuring the fluorescence in the green channel (FL-1), typically with an excitation of 488 nm and emission of ~535 nm.[3]
-
Collect data from at least 10,000 single-cell events for each sample.[5]
Data Analysis and Presentation
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG uptake. The results can be presented as a percentage of the control or as fold change.
Sample Data Table
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % of Control |
| Untreated Control | - | 1500 ± 120 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1550 ± 130 | 103% |
| This compound | 1 µM | 2100 ± 180 | 140% |
| This compound | 10 µM | 2850 ± 210 | 190% |
| This compound | 50 µM | 3300 ± 250 | 220% |
| Insulin (Positive Control) | 100 nM | 3000 ± 240 | 200% |
| Wortmannin + this compound | 1 µM + 10 µM | 1600 ± 140 | 107% |
Data are represented as mean ± standard deviation.
Proposed Signaling Pathway for this compound
Based on studies of similar triterpenoid compounds like ursolic acid, this compound may enhance glucose uptake by activating the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the plasma membrane.[6][7]
Caption: Proposed PI3K/Akt signaling pathway for this compound-mediated glucose uptake.
Experimental Workflow
The following diagram outlines the key steps of the glucose uptake assay protocol.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 6. Ursolic Acid Increases Glucose Uptake through the PI3K Signaling Pathway in Adipocytes | PLOS One [journals.plos.org]
- 7. Ursolic acid increases glucose uptake through the PI3K signaling pathway in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Potential of Dehydrotumulosic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and neuroinflammation.[1][2][3][4] Natural compounds have emerged as a promising avenue for the discovery of novel neuroprotective agents.[1][2][5] Dehydrotumulosic acid, a triterpenoid, belongs to a class of compounds known for their diverse biological activities. While direct research into the neuroprotective effects of this compound is nascent, its chemical structure suggests potential for mitigating neuronal damage.
These application notes provide a comprehensive framework for researchers to investigate the neuroprotective properties of this compound. The protocols and methodologies outlined below are based on established techniques in neuroprotective research and can be adapted to explore the mechanisms of action of novel compounds.
Hypothesized Mechanism of Action
Based on the known activities of other structurally related terpenoids and natural compounds, this compound is hypothesized to exert neuroprotective effects through the modulation of key signaling pathways involved in cellular defense and inflammation.[6][7] The primary proposed mechanisms include:
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7][8][9] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7] It is hypothesized that this compound may activate this pathway, thereby enhancing the cellular antioxidant capacity and protecting neurons from oxidative stress.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of inflammation.[6] In neurodegenerative conditions, overactivation of NF-κB in glial cells and neurons leads to the production of pro-inflammatory cytokines and enzymes, contributing to neuronal damage. This compound may inhibit the activation of NF-κB, thus reducing neuroinflammation.
The interplay between these two pathways is crucial, as Nrf2 activation can often suppress NF-κB signaling, suggesting a dual-pronged neuroprotective effect.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in neuroprotection.
Experimental Protocols
A tiered approach is recommended to evaluate the neuroprotective potential of this compound, starting with in vitro assays and progressing to more complex cell culture models.
In Vitro Neuroprotection Assays
Objective: To determine the direct protective effects of this compound against common neurotoxic insults.
a. Cell Culture:
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized neuronal cell model.
-
Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.
b. Neurotoxicity Models:
-
Oxidative Stress Model: Induce oxidative stress by treating cells with 100 µM hydrogen peroxide (H₂O₂) or 50 µM 6-hydroxydopamine (6-OHDA) for 24 hours.[10]
-
Excitotoxicity Model: Induce excitotoxicity by treating cells with 200 µM glutamate for 24 hours.
-
Neuroinflammation Model (in co-culture): Co-culture differentiated SH-SY5Y cells with BV-2 microglial cells. Induce inflammation in BV-2 cells with 1 µg/mL lipopolysaccharide (LPS).[11]
c. Treatment Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.
-
Introduce the neurotoxic agent (H₂O₂, 6-OHDA, glutamate, or LPS to co-cultures).
-
Incubate for the designated time (e.g., 24 hours).
d. Assessment of Neuroprotection (Cell Viability):
-
MTT Assay:
-
Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Mechanistic Assays
Objective: To elucidate the signaling pathways modulated by this compound.
a. Western Blot Analysis for Nrf2 and NF-κB Pathways:
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Nrf2 Pathway: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for loading control).
-
NF-κB Pathway: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα.
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
b. Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Perform treatments as described above.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 1 hour.
-
Incubate with anti-Nrf2 antibody overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
c. Measurement of Reactive Oxygen Species (ROS):
-
DCFDA Assay:
-
Treat cells in a 96-well black plate.
-
After treatment, incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Measure fluorescence intensity (excitation 485 nm, emission 535 nm).
-
Experimental Workflow Diagram
References
- 1. A comprehensive review of natural compounds and their structure–activity relationship in Parkinson’s disease: exploring potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]
- 6. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 9. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Dehydrotumulosic acid as a potential therapeutic agent for diabetes.
Application Notes and Protocols for Researchers
Introduction
Dehydrotumulosic acid, a triterpenoid compound isolated from the medicinal fungus Poria cocos, has demonstrated notable anti-hyperglycemic properties, positioning it as a promising candidate for the development of novel anti-diabetic therapies.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of this compound in the context of diabetes.
Overview of Biological Activity
Studies have shown that this compound exhibits a more potent blood glucose-lowering effect compared to other triterpenes, such as dehydrotrametenolic acid and pachymic acid, also found in Poria cocos.[1] The primary mechanism appears to be an enhancement of insulin sensitivity.[1] Notably, this action is independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, a common target for some anti-diabetic drugs.[1] While the precise molecular mechanisms of this compound are still under investigation, several plausible pathways, common to other anti-diabetic natural compounds, are proposed and detailed in this document for further research.
Proposed Mechanisms of Action
Based on the known anti-diabetic effects of similar natural compounds, the following mechanisms are proposed for this compound:
-
Modulation of the Insulin Signaling Pathway: Enhanced insulin sensitivity suggests that this compound may positively influence key proteins in the insulin signaling cascade, such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B). This could lead to increased glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake into cells.
-
Activation of AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, and decreased hepatic glucose production. Many natural compounds with anti-diabetic properties are known to activate AMPK.
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a key contributor to insulin resistance. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway, and reducing the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Inhibition of α-Glucosidase: By inhibiting the α-glucosidase enzyme in the intestine, this compound could delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.
Quantitative Data Summary
While specific dose-response and IC50 data for this compound are not yet widely published, the following tables provide a template for presenting such data once obtained through the protocols outlined in this document.
Table 1: In Vivo Anti-Hyperglycemic Effects of this compound in a Type 2 Diabetes Animal Model
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Baseline | Fasting Blood Glucose (mg/dL) - 4 Weeks | % Reduction in FBG | HbA1c (%) - 4 Weeks |
| Vehicle Control | - | 350 ± 25 | 365 ± 30 | - | 11.5 ± 1.2 |
| Metformin | 150 | 345 ± 28 | 210 ± 20 | 39.1 | 8.2 ± 0.8 |
| This compound | 10 | 355 ± 30 | 310 ± 25 | 12.7 | 10.1 ± 1.0 |
| This compound | 25 | 348 ± 27 | 265 ± 22 | 23.8 | 9.0 ± 0.9 |
| This compound | 50 | 352 ± 29 | 220 ± 18 | 37.5 | 8.5 ± 0.7 |
Data are presented as mean ± SD and are hypothetical examples.
Table 2: In Vitro Bioactivity of this compound
| Assay | IC50 (µM) |
| α-Glucosidase Inhibition | To be determined |
| NF-κB Inhibition (in LPS-stimulated macrophages) | To be determined |
| TNF-α Secretion Inhibition (in LPS-stimulated macrophages) | To be determined |
| IL-6 Secretion Inhibition (in LPS-stimulated macrophages) | To be determined |
IC50 values are hypothetical examples.
Experimental Protocols
The following are detailed protocols to investigate the proposed mechanisms of action of this compound.
In Vivo Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of type 2 diabetes in rats and the subsequent evaluation of the anti-hyperglycemic effects of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Metformin (positive control)
-
Glucometer and test strips
-
Equipment for oral gavage and intraperitoneal injections
Protocol:
-
Induction of Type 2 Diabetes:
-
Acclimatize rats for one week with free access to a standard pellet diet and water.
-
Feed the rats a high-fat diet for 2 weeks to induce insulin resistance.
-
After 2 weeks of HFD, fast the rats overnight.
-
Induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 35-40 mg/kg body weight) freshly dissolved in cold citrate buffer.
-
Provide the rats with a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
Continue the HFD for the duration of the study.
-
After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic and are included in the study.
-
-
Treatment:
-
Divide the diabetic rats into the following groups (n=6-8 per group):
-
Vehicle Control (receiving vehicle only)
-
Positive Control (receiving Metformin, e.g., 150 mg/kg/day)
-
This compound (low dose, e.g., 10 mg/kg/day)
-
This compound (medium dose, e.g., 25 mg/kg/day)
-
This compound (high dose, e.g., 50 mg/kg/day)
-
-
Administer the respective treatments orally by gavage once daily for 4 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and fasting blood glucose weekly.
-
At the end of the 4-week treatment period, fast the animals overnight.
-
Collect blood samples via retro-orbital puncture for the analysis of HbA1c, serum insulin, and lipid profile.
-
Euthanize the animals and collect tissues (liver, skeletal muscle, adipose tissue) for further molecular analysis (e.g., Western blotting).
-
In Vitro α-Glucosidase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate reader
Protocol:
-
Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of this compound or acarbose, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Insulin Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key insulin signaling proteins in insulin-resistant cells or tissues from the in vivo study.
Materials:
-
Insulin-resistant HepG2 cells or tissue lysates from the animal study
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment (for in vitro study):
-
Culture HepG2 cells and induce insulin resistance (e.g., by high glucose or palmitate treatment).
-
Treat the insulin-resistant cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with insulin (100 nM) for 15 minutes.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe for the total protein (e.g., anti-Akt) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of this compound on protein phosphorylation.
-
NF-κB Inhibition Assay in Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (or materials for Western blot of nuclear p65)
-
Griess reagent for nitric oxide (NO) measurement (as an indicator of iNOS activity)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, 30 minutes for NF-κB nuclear translocation).
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant to measure the levels of NO (using Griess reagent), TNF-α, and IL-6 (using ELISA kits) according to the manufacturer's instructions.
-
-
NF-κB Nuclear Translocation:
-
After LPS stimulation, wash the cells with cold PBS.
-
Isolate the nuclear and cytosolic fractions using a nuclear extraction kit.
-
Measure the amount of NF-κB p65 in the nuclear extracts using a transcription factor assay kit or by performing a Western blot for p65 on the nuclear extracts.
-
-
Data Analysis:
-
Determine the dose-dependent effect of this compound on the production of inflammatory mediators and the nuclear translocation of NF-κB p65.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound on the insulin signaling pathway.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Dehydrotumulosic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of dehydrotumulosic acid.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with this compound show promising results, but I'm observing low efficacy in my in vivo models. What are the likely reasons?
A1: This is a common challenge when transitioning from in vitro to in vivo studies, particularly with poorly soluble compounds like this compound, which is a triterpenoid. The discrepancy often arises from poor oral bioavailability. Key factors contributing to this include:
-
Low Aqueous Solubility: this compound, like many triterpenoids, has poor water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2][3]
-
Poor Intestinal Permeability: The dissolved drug may not efficiently cross the intestinal epithelium to reach systemic circulation.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver by enzymes such as Cytochrome P450s (e.g., CYP3A4), reducing the amount of active drug that reaches the bloodstream.[5]
-
Efflux by Transporters: P-glycoprotein and other efflux pumps in the intestinal wall can actively transport the compound back into the intestinal lumen, limiting its net absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[2][6]
-
Micronization: Milling the drug to micron-sized particles.
-
Nanonization (Nanosuspensions): Reducing the particle size to the nanometer range, which can dramatically increase the dissolution velocity and saturation solubility.[2]
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level to create an amorphous solid dispersion can improve its dissolution rate and apparent solubility.[2][7]
-
Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs like this compound.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate the drug.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[3]
-
-
Complexation:
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility.[3]
-
Phospholipid Complexes (Phytosomes): Forming a complex between this compound and phospholipids can improve its lipophilicity and ability to cross biological membranes.[7][8]
-
-
Co-administration with Bioenhancers: Using compounds that can inhibit metabolic enzymes or efflux pumps.
Troubleshooting Guides
Issue 1: Poor and inconsistent dissolution of my this compound formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Crystallinity of the compound | Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC). | The amorphous form of a drug is generally more soluble and dissolves faster than its crystalline counterpart.[7] |
| Particle aggregation | Consider preparing a nanosuspension with a stabilizer (e.g., Poloxamer 188). | Nanosizing increases the surface area for dissolution, and stabilizers prevent particle aggregation.[2] |
| Poor wetting | Include a surfactant in the formulation at a concentration below its critical micelle concentration. | Surfactants improve the wetting of hydrophobic drug particles, facilitating their interaction with the dissolution medium.[6] |
Issue 2: My formulation shows good in vitro dissolution but still results in low in vivo bioavailability.
| Potential Cause | Troubleshooting Step | Rationale |
| Low intestinal permeability | Conduct an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp) and efflux ratio. | This will help determine if the compound has inherently low permeability or is a substrate for efflux pumps like P-glycoprotein.[3] |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of CYP3A4, such as piperine. | Inhibiting first-pass metabolism can significantly increase the amount of drug reaching systemic circulation.[5] |
| Efflux pump activity | Formulate as a lipid-based system (e.g., SEDDS) or a phospholipid complex. | These formulations can facilitate lymphatic transport, bypassing the liver and reducing first-pass metabolism. They can also inhibit P-glycoprotein activity.[3] |
Quantitative Data Summary
Since specific pharmacokinetic data for various this compound formulations are limited in publicly available literature, the following tables summarize the bioavailability enhancement achieved for structurally similar triterpenoids, ursolic acid and boswellic acid, using different formulation strategies. These serve as valuable reference points for what may be achievable with this compound.
Table 1: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Relative Bioavailability | Reference |
| Ursolic Acid (UA) Suspension | 100 | 1.01 ± 0.07 | 6.27 | - | [1] |
| UA Nanoparticles | 100 | 3.17 ± 0.06 | 16.79 | 2.68 | [1] |
| UA Suspension | Not Specified | - | - | - | [7] |
| UA-Phospholipid Complex | Not Specified | - | - | 8.49 | [7][8] |
Table 2: Pharmacokinetic Parameters of β-Boswellic Acid in Rabbits with a Bioenhancer
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| β-Boswellic Acid (20 mg/kg) | 0.260 | 0.774 | [9] |
| β-Boswellic Acid (20 mg/kg) + Piper longum extract (2.5 mg/kg) | 0.321 | 1.188 | [9] |
| β-Boswellic Acid (20 mg/kg) + Piper longum extract (10 mg/kg) | 0.359 | 2.205 | [9] |
Experimental Protocols
1. Preparation of a this compound-Phospholipid Complex
-
Objective: To prepare a phospholipid complex of this compound to improve its lipophilicity and membrane permeability.
-
Materials: this compound, Phosphatidylcholine, Dichloromethane (or another suitable organic solvent), n-Hexane.
-
Methodology:
-
Dissolve this compound and phosphatidylcholine in a molar ratio of 1:1 or 1:2 in dichloromethane in a round-bottom flask.
-
Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a thin film is formed on the flask wall.
-
Add n-hexane to the flask and stir to precipitate the complex.
-
Filter the precipitate, wash with n-hexane, and dry under vacuum to obtain the this compound-phospholipid complex.
-
Characterize the complex using techniques like FTIR, DSC, and XRD to confirm its formation.
-
2. Preparation of a this compound Nanosuspension by High-Pressure Homogenization
-
Objective: To produce this compound nanocrystals to enhance dissolution rate and saturation solubility.
-
Materials: this compound, Stabilizer (e.g., Poloxamer 188 or TPGS), Purified water.
-
Methodology:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse this compound in the stabilizer solution to form a coarse suspension.
-
Homogenize this pre-suspension using a high-shear homogenizer (e.g., at 10,000 rpm for 5 minutes).
-
Process the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Analyze the particle size and polydispersity index of the resulting nanosuspension using a particle size analyzer.
-
The nanosuspension can be used directly or lyophilized for long-term storage.
-
3. In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound formulation, Lucifer yellow (a marker for monolayer integrity), Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical to basolateral (A→B) transport (absorptive direction), add the this compound formulation to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral to apical (B→A) transport (secretory direction), add the formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Visualization of Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for Bioavailability Enhancement
Caption: A general workflow for developing and evaluating a bioavailability-enhanced formulation.
Diagram 2: Potential Modulation of the MAPK/ERK Signaling Pathway by this compound
Caption: Potential inhibitory effects of this compound on the MAPK/ERK signaling pathway.
Diagram 3: Activation of the AMPK Signaling Pathway
Caption: Postulated activation of the AMPK signaling pathway by this compound.
Diagram 4: PPAR-γ Signaling Pathway
Caption: Mechanism of action of a PPAR-γ agonist like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 4. Natural active botanical metabolites: targeting AMPK signaling pathway to treat metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A full-spectrum Boswellia serrata extract with enhanced bioavailability, and its co-delivered system with curcumin alleviate pain and stiffness associated with moderate spondylitis: a randomized double-blind, placebo-controlled, 3-arm study [frontiersin.org]
- 6. Analysis and pharmacokinetics of glycyrrhizic acid and glycyrrhetinic acid in humans and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Bioavailability of Boswellic Acid by Piper longum: A Computational and Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution of Dehydrotumulosic acid in HPLC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak resolution issues encountered during the HPLC analysis of Dehydrotumulosic acid.
Troubleshooting Guide
This guide addresses specific problems you might encounter with your chromatography.
Problem: My this compound peak is very broad.
Question: What are the common causes of broad peaks for this compound and how can I fix them? Answer: Broad peaks can significantly impact resolution and sensitivity.[1] The most common causes and their solutions are outlined below:
-
Cause 1: Inappropriate Sample Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden and distort.[2][3]
-
Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase.[5]
-
Solution: Reduce the injection volume or dilute the sample. As a general guideline, inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[6]
-
-
Cause 3: Column Contamination or Deterioration. Accumulation of contaminants on the column inlet frit or degradation of the stationary phase is a common issue.[2][7]
-
Cause 4: High Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[7]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Problem: I am seeing peak tailing for this compound.
Question: My this compound peak has a significant tail. What is causing this and what should I do? Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1][8]
-
Cause 1: Secondary Silanol Interactions. this compound contains a carboxylic acid group which can interact with active silanol sites on the silica-based stationary phase, causing tailing.
-
Solution: Lower the pH of the mobile phase by adding an acid modifier like formic acid or acetic acid (e.g., 0.1%). This keeps the carboxylic acid group in its protonated (less interactive) form, resulting in a more symmetrical peak shape.
-
-
Cause 2: Column Contamination. As with broad peaks, contaminants can create active sites that cause tailing.
-
Solution: Flush the column or use a guard column. If the problem persists, consider replacing the column.[5]
-
Problem: My this compound peak is split or shouldered.
Question: Why is my this compound peak appearing as a split or shouldered peak? Answer: Split peaks can arise from a disruption in the sample path as it enters or moves through the column.[2]
-
Cause 1: Clogged Inlet Frit or Column Void. Particulates from the sample or system can clog the inlet frit, or a void can form at the head of the column, causing the sample band to split.[2][8]
-
Solution: Filter all samples and mobile phases before use. If a clog is suspected, reverse-flush the column (disconnected from the detector). If a void has formed, the column likely needs to be replaced.
-
-
Cause 2: Sample Solvent Incompatibility. A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting.[2]
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
Problem: I have poor separation between this compound and another peak.
Question: How can I improve the resolution between this compound and a closely eluting impurity? Answer: Improving resolution requires optimizing the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[9][10]
-
Strategy 1: Optimize Selectivity (α). This is the most powerful tool for improving separation.[9][10]
-
Action: Change the organic modifier in the mobile phase. If you are using acetonitrile, try methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter peak spacing.[10]
-
-
Strategy 2: Optimize Retention Factor (k). Increasing the retention of the peaks can often lead to better separation.
-
Strategy 3: Increase Efficiency (N). Higher efficiency leads to sharper (narrower) peaks, which are easier to resolve.
Parameter Adjustment Summary
The following table summarizes how adjusting key HPLC parameters can affect chromatographic results.
| Parameter Change | Effect on Retention (k) | Effect on Efficiency (N) | Effect on Selectivity (α) | Overall Effect on Resolution (Rs) |
| ↓ % Organic Solvent | Increase | Minor Effect | May Change | Increase |
| ↑ Column Temperature | Decrease | Increase | May Change | May Increase or Decrease |
| ↓ Flow Rate | Increase | Increase (to optimum) | No Change | Increase |
| ↓ Column Particle Size | No Change | Increase | No Change | Increase |
| ↑ Column Length | Increase | Increase | No Change | Increase |
| Change Organic Solvent | Change | Minor Effect | Significant Change | Significant Change |
| Change Mobile Phase pH | Change (for ionizable compounds) | May Change | Significant Change | Significant Change |
Experimental Protocols
Suggested Starting HPLC Method for this compound
This method provides a robust starting point for the analysis of this compound, which can be optimized as needed.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV/PDA at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 70:30 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting and the relationships between key HPLC parameters.
Caption: A logical workflow for diagnosing and solving common HPLC peak resolution issues.
Caption: The relationship between experimental parameters and the factors governing HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should consider for HPLC method development? A1: this compound is a triterpenoid with a molecular weight of approximately 484.7 g/mol .[12][13][14][15] It is a relatively non-polar (hydrophobic) molecule with a calculated LogP of 6.4, making it well-suited for reversed-phase HPLC on a C18 or C8 column.[12] It also contains a carboxylic acid functional group, which means its ionization state is pH-dependent.
Q2: Why is mobile phase pH important for analyzing this compound? A2: The carboxylic acid group on this compound can be ionized (negatively charged) or neutral depending on the pH. At a pH above its pKa, the molecule will be charged and may interact strongly with residual silanols on the column, leading to peak tailing. By adding a small amount of acid (like 0.1% formic acid) to the mobile phase to lower the pH, you ensure the molecule is in its neutral, protonated form, which results in better peak shape.[11]
Q3: Can I run an isocratic method instead of a gradient? A3: Yes, an isocratic method (constant mobile phase composition) can work. However, if your sample contains impurities with a wide range of polarities, a gradient method (where the mobile phase composition changes over time) is generally more effective at separating all components with good resolution in a reasonable amount of time.[11]
Q4: What should I do if my system backpressure is too high? A4: High backpressure is often caused by a blockage in the system.[2] Systematically check for the source of the pressure by disconnecting components, starting from the detector and moving backward toward the pump. Common culprits include a clogged guard column or a blocked column inlet frit.[2] High pressure can also result from using columns with smaller particle sizes or running at higher flow rates.[10]
Q5: How often should I replace my guard column? A5: This depends on the cleanliness of your samples. Monitor your chromatograms for signs of deterioration like peak broadening, tailing, or splitting.[2] A sudden increase in backpressure is also an indicator. When you observe these issues, replace the guard column. If performance is restored, you have found the problem. If not, the issue may lie with the analytical column itself.
References
- 1. uhplcs.com [uhplcs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. halocolumns.com [halocolumns.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. This compound | C31H48O4 | CID 15225964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biorlab.com [biorlab.com]
- 14. CAS 6754-16-1 | this compound [phytopurify.com]
- 15. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Dehydrotumulosic acid stability in different solvents and storage conditions.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dehydrotumulosic acid. Find answers to frequently asked questions and troubleshoot common experimental issues related to its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under controlled conditions. When stored in a tightly sealed vial, the compound is stable for up to 24 months at 2-8°C[1]. For shorter-term storage, room temperature may be acceptable in some regions, but keeping it in a dry, cool, and well-ventilated place is crucial[2][3]. To prevent degradation, it is critical to protect it from moisture and light[2].
Q2: I've dissolved this compound in a solvent. How should I store the solution?
A2: The stability of this compound in solution is highly dependent on the storage temperature. For long-term storage, solutions should be kept at -80°C, where they can remain stable for up to 6 months[2]. For short-term storage, -20°C is acceptable for up to 1 month[2]. Always use sealed containers and protect the solution from moisture and light to ensure its integrity[2].
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a triterpenoid and is generally soluble in several common organic solvents. These include Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate[1]. The choice of solvent will depend on the specific requirements of your experiment (e.g., cell-based assays, analytical chemistry).
Q4: What are the known chemical incompatibilities for this compound?
A4: this compound should not be stored or handled with strong oxidizing agents[3]. Additionally, exposure to extreme temperatures and direct sunlight should be avoided to prevent degradation[3].
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be related to the stability of my this compound stock?
A1: Yes, inconsistent results are often a sign of compound degradation. If your stock solution was not stored according to the recommended guidelines (-80°C for long-term, -20°C for short-term), the concentration and purity of the active compound may have changed[2]. We recommend preparing fresh solutions for critical experiments and performing a stability check on your existing stock (see Q2 for protocol).
Q2: How can I perform a basic stability test on my this compound solution?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred approach to assess the purity and degradation of your compound[4]. This involves comparing a freshly prepared standard solution against your stored stock solution. A significant decrease in the main peak area or the appearance of new peaks in the chromatogram of the stored sample indicates degradation. A detailed protocol for a suitable HPLC method is provided in the "Experimental Protocols" section below.
Q3: I suspect my compound has degraded. What are the likely degradation products?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, similar compounds are susceptible to degradation under stress conditions like acid, base, oxidation, and light exposure[4][5]. Degradation of the triterpenoid structure can occur through oxidation or hydrolysis. Hazardous decomposition under thermal stress can produce carbon oxides[3]. The diagram below illustrates a generalized degradation pathway for triterpenoid acids.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | 2-8°C | Up to 24 months | Keep tightly sealed, protected from light and moisture[1]. |
| -20°C | Long-term | Keep in a dry, cool, well-ventilated place[3]. | |
| In Solvent | -80°C | Up to 6 months | Sealed storage, away from moisture and light[2]. |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light[2]. |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for the analysis of this compound and general best practices for stability-indicating assays[6][7].
1. Objective: To quantify the amount of this compound and detect the presence of degradation products in a sample solution.
2. Materials:
-
This compound reference standard
-
Sample solution of this compound
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Glacial Acetic Acid
-
HPLC-grade water
-
Testosterone Propionate (Internal Standard, optional)
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol-Acetonitrile-2% Glacial Acetic Acid in water[6]. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min[6].
-
Detection Wavelength: 242 nm[6].
-
Column Temperature: 30°C (or as optimized).
-
Injection Volume: 10-20 µL.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the test sample of this compound to fall within the concentration range of the working standards.
-
Internal Standard (Optional): If using an internal standard like testosterone propionate, add a fixed amount to all standard and sample solutions[6].
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Examine the chromatogram for any additional peaks not present in the reference standard. These represent potential impurities or degradation products. The stability is assessed by the percentage of the parent compound remaining and the percentage of total degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound using HPLC.
Caption: Generalized degradation pathways for a triterpenoid acid like this compound.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Common interferences in the quantification of Dehydrotumulosic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences in the quantification of Dehydrotumulosic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.[1] Reversed-phase HPLC is typically employed, offering good separation and sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also used, particularly for its higher selectivity and ability to provide structural information, which is crucial when dealing with complex matrices.
Q2: What is the typical UV wavelength for the detection of this compound?
A2: this compound exhibits a UV absorbance maximum around 242 nm, and this wavelength is commonly used for its detection in HPLC analysis.[1]
Q3: What are the primary sources of interference in the quantification of this compound?
A3: The main sources of interference in the quantification of this compound are:
-
Co-eluting Compounds: Structurally similar triterpenoids present in the sample matrix, such as from its natural source Poria cocos, can co-elute with this compound.
-
Matrix Effects: Components of the biological or herbal matrix can suppress or enhance the analyte signal, particularly in LC-MS analysis.
-
Degradation Products: this compound may degrade under certain conditions, and its degradation products can interfere with the quantification of the parent compound.
Q4: Which compounds are known to potentially co-elute with this compound?
A4: Several other triterpenoids found in Poria cocos have similar chemical structures and may co-elute with this compound. These include, but are not limited to:
-
3-epi-dehydrotumulosic acid (an epimer)
-
Polyporenic acid C
-
Pachymic acid
-
Dehydropachymic acid
-
Tumulosic acid
The separation of these compounds is critical for accurate quantification and often requires careful optimization of the chromatographic conditions.
Q5: What is a "matrix effect" and how can it affect my results?
A5: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. Matrix effects are a significant concern in LC-MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Resolution or Co-elution of Peaks
Symptoms:
-
Broad or asymmetric peaks for this compound.
-
Shoulders on the main peak.
-
Inability to baseline-separate this compound from other components.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase (often containing an acid like acetic acid or formic acid) can significantly improve separation. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve resolution. |
| Incorrect Column Chemistry | Select a suitable column. C18 columns are commonly used for triterpenoid separation.[1] If co-elution persists, consider a column with a different stationary phase (e.g., C30, phenyl-hexyl) or a column with a smaller particle size for higher efficiency. |
| Suboptimal Flow Rate or Temperature | Adjust the flow rate and column temperature. A lower flow rate can increase resolution but will also increase run time. Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity. |
| Sample Overload | Reduce the concentration of the injected sample. Injecting too high a concentration of the analyte or matrix components can lead to peak broadening and fronting. |
Issue 2: Inaccurate Quantification due to Matrix Effects (LC-MS)
Symptoms:
-
Poor reproducibility of results between samples.
-
Discrepancies between expected and measured concentrations in spiked samples.
-
Significant ion suppression or enhancement observed during method validation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts than simple protein precipitation.[2][3] |
| Co-elution with Matrix Components | Modify the chromatographic method to separate this compound from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column, or altering the flow rate. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction. If a SIL-IS is not available, use a structural analog that elutes close to the analyte. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly. |
Issue 3: Peak Tailing or Fronting
Symptoms:
-
Asymmetric peaks with a "tail" or "front".
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | For acidic compounds like this compound, interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction. Using an end-capped column can also minimize this effect.[4] |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample and re-inject.[4] |
| Column Contamination or Degradation | A buildup of strongly retained compounds at the head of the column can cause peak distortion. Use a guard column and/or implement a column washing step after each run or batch. If the column is old, it may need to be replaced. |
| Extra-column Volume | Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Use tubing with a small internal diameter and ensure connections are made with minimal dead volume.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Poria cocos
This protocol is based on a method described for the determination of this compound in Poria cocos.[1]
1. Sample Preparation (Extraction): a. Weigh 1.0 g of powdered Poria cocos into a flask. b. Add 50 mL of ethanol and perform ultrasonic extraction for 30 minutes. c. Filter the extract and collect the filtrate. d. Evaporate the filtrate to dryness under reduced pressure. e. Dissolve the residue in a known volume of methanol (e.g., 10 mL) for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of methanol, acetonitrile, and 2% aqueous glacial acetic acid. The exact ratio should be optimized for best separation (a starting point could be a gradient elution).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 242 nm.
- Injection Volume: 10-20 µL.
- Internal Standard: Testosterone propionate can be used as an internal standard.[1]
3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. c. Inject the sample extract and determine the peak area of this compound. d. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Diagram 1: General Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Diagram 2: Troubleshooting Logic for Peak Tailing
References
Technical Support Center: Separation of Dehydrotumulosic Acid and Its Isomers
Welcome to the technical support center for the purification of Dehydrotumulosic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
A1: this compound and its isomers, such as 3-epi-dehydrotumulosic acid, are structurally very similar.[1] They often possess identical molecular weights and similar physicochemical properties like polarity and hydrophobicity. This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution or poor resolution.[2] Furthermore, many triterpenoids, including this compound, lack strong chromophores, which can present challenges for detection using UV-Vis spectroscopy.[2][3]
Q2: What is the recommended starting point for HPLC method development for this compound isomer separation?
A2: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic modifier has been shown to be effective for the determination of this compound. Specifically, a mobile phase of methanol-acetonitrile-2% glacial acetic acid has been successfully used. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Q3: How can I improve the sensitivity of detection for this compound and its isomers?
A3: Due to the weak UV absorption of triterpenoids, detection should be performed at low wavelengths, typically between 205-210 nm, for adequate sensitivity.[3] It is crucial to use high-purity HPLC-grade solvents to minimize baseline noise at these low wavelengths. Alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can offer higher sensitivity, especially for compounds lacking strong chromophores.
Q4: Are there alternative chromatographic techniques to HPLC for this separation?
A4: Yes, techniques such as pH-zone-refining countercurrent chromatography and coordination chromatography have been successfully employed for the separation of other structurally similar triterpenoid isomers. Supercritical Fluid Chromatography (SFC) is also emerging as a faster and more environmentally friendly alternative to HPLC for isomer separations.[2]
Q5: What are the key parameters to consider when attempting to crystallize this compound for purification?
A5: Key parameters for crystallization include the choice of solvent (or solvent system), temperature, and the rate of cooling or solvent evaporation. For natural products, a common approach is to dissolve the compound in a "good" solvent (in which it is readily soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity appears, followed by slow cooling. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Troubleshooting Guides
HPLC Separation Issues
This guide addresses common problems encountered during the HPLC separation of this compound and its isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Mobile Phase Composition: The ratio of organic solvents (methanol, acetonitrile) to the aqueous phase is not optimal for separating the isomers. 2. Suboptimal Stationary Phase: A standard C18 column may not provide enough selectivity for closely related isomers. 3. High Flow Rate: A flow rate that is too high can reduce column efficiency and decrease resolution. 4. Inadequate Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction kinetics. | 1. Optimize Mobile Phase: Systematically vary the ratio of organic solvents. Acetonitrile often provides different selectivity compared to methanol.[2] A shallower gradient can also improve the separation of critical pairs. 2. Change Column Chemistry: Consider using a C30 column, which offers better shape selectivity for hydrophobic isomers. Phenyl-hexyl or embedded polar group columns can also provide alternative selectivities.[2] 3. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. 4. Optimize Temperature: Experiment with different column temperatures. Lowering the temperature can sometimes increase the separation factor between closely eluting peaks.[3] |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the carboxylic acid group of this compound. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the acid, it can exist in both ionized and non-ionized forms. 3. Column Overload: Injecting too much sample can lead to peak fronting or tailing. | 1. Use an Appropriate Mobile Phase Additive: Ensure an acidic modifier (e.g., 0.1% formic acid or acetic acid) is present in the mobile phase to suppress the ionization of the triterpenoid acid.[4] 2. Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. 3. Reduce Sample Concentration: Dilute the sample and re-inject a smaller volume. |
| Low Sensitivity / No Peaks | 1. Incorrect Detection Wavelength: Triterpenoids have weak UV absorbance. 2. Insufficient Analyte Concentration: The concentration in the sample may be below the limit of detection. 3. Poor Sample Preparation: Inefficient extraction or interfering compounds can mask the signal. | 1. Set UV Detector to Low Wavelength: Use a detection wavelength in the range of 205-210 nm.[3] 2. Concentrate the Sample: Concentrate the sample extract before analysis. Be mindful of also concentrating interfering matrix components. 3. Optimize Sample Preparation: Employ a more efficient extraction method or use a solid-phase extraction (SPE) clean-up step. |
| Irreproducible Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Temperature instability can affect retention. 3. Column Degradation: The stationary phase can degrade over time, especially under harsh pH conditions. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each set of analyses and ensure accurate measurements of all components. 2. Use a Column Thermostat: Maintain a constant and consistent column temperature using a column oven. 3. Column Equilibration and Cleaning: Ensure the column is properly equilibrated before each run and implement a regular column cleaning protocol. |
Crystallization Issues
This guide provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | 1. Solution is Not Supersaturated: The concentration of this compound is too low for crystals to form. 2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. 3. Inappropriate Solvent: The chosen solvent or solvent system is not suitable for crystallization. | 1. Increase Concentration: Slowly evaporate the solvent to increase the concentration of the solute. If using an anti-solvent, add a small amount more. 2. Further Purification: Purify the material further using chromatography before attempting crystallization. 3. Screen Different Solvents: Experiment with a variety of solvents with different polarities. |
| Oiling Out (Formation of a liquid instead of solid) | 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture. 2. Solution is Too Concentrated: The compound is coming out of solution too quickly at a temperature above its melting point. 3. Cooling is Too Rapid: Fast cooling can favor the formation of an oil over crystals. | 1. Purify the Sample: Use chromatographic methods to remove impurities. 2. Add More Solvent: Add a small amount of the "good" solvent to the oiled-out mixture, gently heat to redissolve, and then allow to cool slowly. 3. Slow Cooling: Insulate the crystallization vessel to slow down the cooling rate. |
| Formation of Very Small Crystals (Powder) | 1. Rapid Nucleation: Too many nucleation sites are formed at once. 2. High Level of Supersaturation: A very high concentration can lead to rapid precipitation. | 1. Slower Cooling/Evaporation: Reduce the rate of cooling or solvent evaporation to allow fewer, larger crystals to grow. 2. Use a More Dilute Solution: Start with a slightly lower concentration to reduce the initial level of supersaturation. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol is a starting point for the analytical separation of this compound and its isomers.
1. Sample Preparation:
-
Dissolve the sample containing this compound in methanol or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Acetonitrile:2% Glacial Acetic Acid (e.g., 13:12:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 242 nm or 210 nm |
| Injection Volume | 10-20 µL |
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on retention times of analytical standards, if available.
-
Quantify the components by comparing their peak areas to a calibration curve prepared from a standard of this compound.
Protocol 2: General Crystallization Procedure for Triterpenoid Acids
This protocol provides a general framework for purifying this compound by crystallization.
1. Solvent Selection:
-
Test the solubility of the impure this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).
-
Identify a "good" solvent in which the compound is soluble when heated and a "poor" solvent (anti-solvent) in which it is insoluble.
2. Crystallization:
-
Dissolve the impure sample in a minimal amount of the hot "good" solvent.
-
While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cover the container and allow it to cool slowly to room temperature, and then in a refrigerator or ice bath.
3. Crystal Collection:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
Technical Support Center: Overcoming Low Yield in the Isolation of Dehydrotumulosic Acid
For researchers, scientists, and drug development professionals, the isolation of Dehydrotumulosic acid from its natural source, the fungus Poria cocos, can be a rewarding yet challenging endeavor. Low yields can hinder research progress and increase costs. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation process, helping you optimize your experimental workflow and maximize your yield of this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound in Poria cocos?
A1: The concentration of this compound can vary significantly depending on the part of the fungus used and its geographical origin. Studies have shown that the content is generally higher in the surface layer (epidermis) of the sclerotium compared to the inner parts. For instance, one study reported the content of this compound in the surface layer of pollution-controlled cultured sclerotium to be 14.8 ± 0.8 g/kg, while in natural sclerotium, it was 12.3 ± 0.3 g/kg[1]. Another study analyzing various samples from different regions in China found concentrations ranging from 0.0023% to 0.3038% in the dried sclerotium[2].
Q2: What are the main factors that can lead to a low yield of this compound?
A2: Low yields can stem from several factors throughout the isolation process, including:
-
Suboptimal Extraction: Inefficient extraction from the raw material due to the wrong choice of solvent, inadequate particle size, improper temperature, or insufficient extraction time.
-
Compound Degradation: this compound can be sensitive to heat, pH, and light, leading to degradation during extraction and purification.[3][4]
-
Inefficient Purification: Poor separation from other closely related triterpenoids and impurities during chromatographic steps can lead to loss of the target compound.
-
Handling Losses: Multiple transfer and concentration steps can contribute to cumulative losses of the compound.
Q3: Which extraction solvent is most effective for this compound?
A3: Ethanol is a commonly used and effective solvent for the initial extraction of triterpenoids, including this compound, from Poria cocos.[2][5] The choice of ethanol concentration (e.g., 75% or 95%) can influence the extraction efficiency. One study optimized the extraction conditions for triterpenoid acids from Poria cocos and found that a 55.53% ethanol concentration was optimal for maximizing the yield of four major triterpenoid acids, including this compound[6].
Q4: How can I monitor the presence of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for monitoring and quantifying this compound. It has a characteristic UV absorption maximum at approximately 242 nm.[2][6] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of fractions during column chromatography.
Troubleshooting Guides
Issue 1: Low Yield from Initial Crude Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Grinding of Raw Material | Ensure the dried Poria cocos is ground to a fine and uniform powder (e.g., passing through a 60 mesh sieve). | A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction. |
| Suboptimal Solvent Choice | While ethanol is common, consider performing small-scale pilot extractions with different solvents (e.g., methanol, acetone) or varying ethanol concentrations to determine the optimal choice for your specific material. | Solvent polarity plays a crucial role in extracting target compounds. Empirical testing can identify the most effective solvent system. |
| Insufficient Extraction Time or Temperature | Optimize extraction time and temperature. For Soxhlet extraction, a duration of 10 hours has been reported to be necessary for complete extraction[2]. For ultrasonic-assisted extraction, shorter times (e.g., 30-50 minutes) may be sufficient[6]. Be cautious with high temperatures as they can lead to degradation. A study on drying Poria cocos suggested that temperatures around 70°C resulted in the highest content of triterpenoid ingredients[7]. | Extraction is a time and temperature-dependent process. Finding the right balance maximizes extraction efficiency while minimizing compound degradation. |
| Poor Quality of Starting Material | Source Poria cocos from a reputable supplier. If possible, analyze a small sample for this compound content before performing a large-scale extraction. | The concentration of the target compound can vary significantly between different batches and suppliers. |
Issue 2: Significant Loss During Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Structurally Similar Triterpenoids | Employ a multi-step purification strategy. A common approach is to use macroporous resin chromatography for initial enrichment, followed by silica gel column chromatography and/or preparative HPLC for final purification. | The complexity of the crude extract often requires orthogonal separation techniques to resolve compounds with similar polarities. |
| Irreversible Adsorption on Silica Gel | If using silica gel chromatography, ensure the column is properly packed and the solvent polarity gradient is optimized. For acidic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and recovery. | Acidic modifiers can suppress the interaction of acidic analytes with the silica stationary phase, preventing tailing and irreversible adsorption. |
| Degradation During Solvent Evaporation | Use a rotary evaporator at a controlled temperature (e.g., below 50°C) to remove solvents. For final drying, consider lyophilization (freeze-drying) to minimize thermal stress on the compound. | This compound can be heat-sensitive, and prolonged exposure to high temperatures during solvent removal can lead to degradation. |
| Compound Instability at Certain pH | Maintain a neutral or slightly acidic pH during aqueous partitioning steps. Avoid prolonged exposure to strong acids or bases. | The stability of triterpenoid acids can be pH-dependent. Extreme pH values can catalyze degradation reactions. |
Data Presentation: Quantitative Yield Comparison
The following tables summarize reported quantitative data to aid in the selection of optimal isolation parameters.
Table 1: Content of this compound in Poria cocos from Different Origins [2]
| Origin | Content of this compound (%) |
| Guilin, Guangxi | 0.3038 |
| Chengdu, Sichuan | 0.2644 |
| Yingshan, Hubei | 0.2461 |
| Changsha, Hunan | 0.2392 |
| Enshi, Hubei | 0.2349 |
| Gejiu, Yunnan | 0.2155 |
| Yuexi, Anhui | 0.1984 |
| Lijiang, Yunnan | 0.1936 |
| Emei, Sichuan | 0.1895 |
| Anqing, Anhui | 0.1860 |
| Kunming, Yunnan | 0.1852 |
| Shijiazhuang, Hebei | 0.1754 |
| Bozhou, Anhui | 0.1682 |
| Qianshan, Anhui | 0.1637 |
| Xinxiang, Henan | 0.1556 |
| Hangzhou, Zhejiang | 0.1194 |
| Wuhan, Hubei | 0.0964 |
| Taihu, Anhui | 0.0786 |
| Xiping, Henan | 0.0023 |
Table 2: Triterpenoid Content in Different Tissues of Wolfiporia cocos [8]
| Tissue | Total Triterpenoids (%) | Pachymic Acid (%) |
| Mycelia | 5.36 | 0.458 |
| Sclerotia | 1.43 | 0.174 |
Note: This table provides context on the distribution of triterpenoids in different fungal parts. While not specific to this compound, it highlights the potential for higher yields from mycelial cultures.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Raw Material: Dry the sclerotia of Poria cocos at 60°C and grind the material to a fine powder (to pass a 60-mesh sieve).
-
Ethanol Extraction:
-
Concentration: Evaporate the ethanol extract to dryness under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Solvent Partitioning:
-
Dissolve the residue in an appropriate volume of water.
-
Perform liquid-liquid partitioning with chloroform to separate the less polar triterpenoids from the more polar components. This compound will be in the chloroform-soluble fraction.[2]
-
Evaporate the chloroform fraction to dryness to obtain the crude triterpenoid extract.
-
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude triterpenoid extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., in a ratio of 13:12:10, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 242 nm.[2]
-
Internal Standard (for quantification): Testosterone propionate can be used as an internal standard.[2]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Final Concentration: Evaporate the solvent from the collected fractions to obtain the purified this compound.
Mandatory Visualizations
This compound Isolation Workflow
Caption: A generalized workflow for the isolation of this compound from Poria cocos.
Troubleshooting Logic for Low Crude Extract Yield
Caption: A decision tree for troubleshooting low yield in the initial crude extraction.
Lanostane-Type Triterpenoid Biosynthesis Pathway
Caption: A simplified overview of the biosynthetic pathway leading to lanostane-type triterpenoids.
References
- 1. longdom.org [longdom.org]
- 2. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liquid Fermentation Process for Mycelia of Poria cocos (Agaricomycetes) by Single-Factor Experimentation and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Changes in the Volatile Flavor Substances, the Non-Volatile Components, and the Antioxidant Activity of Poria cocos during Different Drying Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dehydrotumulosic Acid Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dehydrotumulosic acid in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Based on studies of this compound and related lanostane triterpenoids isolated from Poria cocos, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. The half-maximal inhibitory concentration (IC50) for similar compounds has been observed in the range of 10 µM to 50 µM in various cancer cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am observing low cytotoxicity even at high concentrations of this compound. What could be the reason?
A2: Several factors could contribute to low observed cytotoxicity:
-
Compound Solubility: this compound, like many triterpenoids, may have poor solubility in aqueous culture media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the media. Visually inspect the wells for any precipitation.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to allow for the compound to exert its full effect.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Your cell line may be inherently resistant to this compound. It is advisable to test a panel of cell lines if possible.
-
Assay Interference: The compound may interfere with the assay itself. For instance, it might inhibit the cellular enzymes responsible for converting the assay reagent (e.g., MTT) into a colored product, leading to a false indication of high viability.
Q3: My MTT/XTT assay results show an increase in signal at higher concentrations of this compound. Is this an indication of increased cell proliferation?
A3: Not necessarily. This is a common artifact observed with certain natural compounds. The compound itself might directly reduce the tetrazolium salt (MTT, XTT) to formazan, leading to a false positive signal that can be misinterpreted as increased cell viability. To verify this, include a cell-free control (media + this compound + assay reagent) to assess any direct chemical reduction by the compound.[2] If interference is detected, consider using an alternative viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Q4: What is the mechanism of action of this compound in inducing cell death?
A4: While the precise mechanism for this compound is still under investigation, related triterpenoids are known to induce apoptosis, which is a form of programmed cell death. This often occurs through the intrinsic (mitochondrial) pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the release of cytochrome c and subsequent activation of caspases.[3] Some natural compounds have also been shown to influence key signaling pathways like MAPK and AMPK, which are involved in cell proliferation and survival.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incomplete Solubilization | Ensure the compound is completely dissolved in the solvent before diluting in culture medium. Sonication may aid in solubilization. |
| Variable Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in each well. |
| Edge Effects in Microplates | Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill these wells with sterile PBS or media. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Media Components | High levels of reducing agents in the culture medium can react with the assay reagent. Test the medium alone with the assay reagent to check for background signal. |
| Compound Interference | As mentioned in the FAQs, the compound may directly reduce the assay reagent. Run a cell-free control with the compound at various concentrations. |
| Microbial Contamination | Inspect the culture for any signs of bacterial or fungal contamination, as microbes can also metabolize the assay reagents. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and other closely related lanostane triterpenoids from Poria cocos in various human cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Not Specified | Good Cytotoxicity | [4] |
| This compound | DU145 (Prostate Carcinoma) | Not Specified | Good Cytotoxicity | [4] |
| Poricolide A | A549 (Lung Carcinoma) | Not Specified | 20.35 ± 0.87 | [5] |
| Poricolide A | SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | 18.52 ± 0.65 | [5] |
| Poricolide A | MCF-7 (Breast Adenocarcinoma) | Not Specified | 27.74 ± 1.12 | [5] |
| Poricolide A | SW480 (Colon Adenocarcinoma) | Not Specified | 16.19 ± 0.38 | [5] |
| Poricolide B | A549 (Lung Carcinoma) | Not Specified | 22.16 ± 0.93 | [5] |
| Poricolide B | SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | 21.88 ± 0.79 | [5] |
| Poricolide B | MCF-7 (Breast Adenocarcinoma) | Not Specified | 25.43 ± 1.05 | [5] |
| Poricolide B | SW480 (Colon Adenocarcinoma) | Not Specified | 19.76 ± 0.54 | [5] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6][7][8][9]
Protocol 2: CCK-8 Cell Viability Assay
This protocol offers a more convenient alternative to the MTT assay.
Materials:
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting unexpected assay results.
Caption: Intrinsic and extrinsic apoptosis pathways potentially affected.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetranorlanostane and Lanostane Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
Troubleshooting variability in Dehydrotumulosic acid bioassay results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dehydrotumulosic acid in various bioassays. The information is tailored to address common sources of variability and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: We are observing significant variability in our bioassay results with this compound between different experiments. What are the common causes?
A1: Inter-assay variability is a frequent challenge and can stem from several factors. Consistent and detailed record-keeping is crucial for identifying the source of variability. Key areas to investigate include:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered responses to stimuli. It is critical to use cells within a consistent and low passage number range for all experiments.
-
Reagent Consistency: Batch-to-batch variation in cell culture media, serum, and other reagents can significantly impact cell health and experimental outcomes. Whenever possible, use the same lot of reagents for the duration of a study.
-
Compound Stability: Ensure proper storage of this compound to maintain its stability. According to suppliers, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Standardization of Protocols: Minor variations in incubation times, cell seeding densities, and reagent preparation can lead to significant differences in results. Adhering to a detailed Standard Operating Procedure (SOP) is essential.
-
-
Q2: Our replicate wells within the same experiment show a high coefficient of variation (CV > 15%). What should we check?
A2: High intra-assay variability often points to technical inconsistencies during the experimental setup. Here are some common culprits:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure all pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently mix the cell suspension before and during plating to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS to create a humidity barrier and avoid using them for experimental samples.
-
Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within each well after addition.
-
Anti-Inflammatory Assays (NF-κB & MAPK Pathways)
-
Q3: We are not seeing the expected inhibition of NF-κB activity with this compound in our luciferase reporter assay. What could be the issue?
A3: If you are not observing the expected inhibitory effect, consider the following:
-
Suboptimal Compound Concentration: The concentration range of this compound may not be appropriate for your cell type and assay conditions. Perform a dose-response experiment with a wider range of concentrations.
-
Low Transfection Efficiency: If using a transiently transfected reporter construct, low transfection efficiency will result in a weak signal. Optimize your transfection protocol and consider using a positive control for transfection efficiency (e.g., a constitutively active reporter).
-
Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli and transfection efficiency.
-
Reagent Quality: Verify the activity of your stimulus (e.g., TNF-α, LPS) and the quality of your luciferase assay reagents.
-
-
Q4: Our cytokine ELISA results for TNF-α and IL-6 show high background and inconsistent readings. How can we improve this?
A4: High background and variability in ELISA are common issues. Here are some troubleshooting steps:
-
Washing Steps: Inadequate washing between antibody and substrate incubations is a common cause of high background. Ensure that you are performing the recommended number of washes with the appropriate volume and force.
-
Blocking: Insufficient blocking can lead to non-specific antibody binding. Ensure that your blocking buffer is fresh and that the incubation time is adequate.
-
Reagent Contamination: Cross-contamination between wells or reagents can lead to inconsistent results. Use fresh pipette tips for each reagent and sample.
-
Sample Dilution: If your sample concentrations are too high, they may be outside the linear range of the assay. Perform serial dilutions of your samples to find the optimal concentration.
-
-
Q5: We are having trouble detecting phosphorylated IKK or MAPKs (p-JNK, p-ERK, p-p38) by Western blot after treatment with this compound. What can we do?
A5: Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature. Here are some tips:
-
Sample Preparation: It is crucial to work quickly and keep samples on ice to minimize phosphatase activity. Include phosphatase inhibitors in your lysis buffer.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, which is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Antibody Quality: Use antibodies that are validated for the specific phosphorylated target. Optimize the antibody concentration and incubation time.
-
Loading Controls: Always probe for the total (non-phosphorylated) protein as a loading control and to confirm that the overall protein levels are not affected by the treatment.
-
Data Presentation
| Triterpenoid | Assay | Cell Line | Stimulus | IC50 (µM) |
| Oleanolic Acid | NF-κB Luciferase Reporter | HEK293 | TNF-α | ~25 |
| Ursolic Acid | Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~15 |
| Betulinic Acid | IL-6 Production (ELISA) | Macrophages | LPS | ~10 |
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1 hour.
-
NF-κB Activation: Prepare a TNF-α working solution (e.g., 20 ng/mL). Add 50 µL of the TNF-α solution to all wells except the unstimulated control. The final concentration will be 10 ng/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Allow the plate and luciferase assay reagents to equilibrate to room temperature. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a luminometer. Normalize the data by subtracting the background (unstimulated control) and express the results as a percentage of the stimulated control (TNF-α alone).
-
2. Cytokine (TNF-α) ELISA
This protocol outlines the quantification of TNF-α in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Human or Murine TNF-α ELISA kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in your samples by comparing the absorbance values to the standard curve.
-
3. Western Blot for Phosphorylated IKK (p-IKK)
This protocol describes the detection of the phosphorylated, active form of IKK.
-
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IKKα/β and anti-IKKα/β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described for the ELISA protocol, but for a shorter duration (e.g., 30 minutes) to capture the transient phosphorylation event.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-IKKα/β) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IKKα/β.
-
Visualizations
References
Strategies to reduce matrix effects in LC-MS analysis of Dehydrotumulosic acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dehydrotumulosic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Question: I am not seeing the expected signal intensity for this compound, or the signal is completely gone. What could be the cause and how can I fix it?
Answer: Low or no signal for your analyte of interest is a common problem in LC-MS analysis and can often be attributed to significant ion suppression, a type of matrix effect.[1][2] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4]
Troubleshooting Steps:
-
Assess Matrix Effects: The first step is to determine if matrix effects are indeed the cause. This can be done qualitatively using the post-column infusion method or quantitatively using the post-extraction spike method.[5]
-
Improve Sample Preparation: A more rigorous sample cleanup is often the most effective way to reduce matrix effects.[3] Consider switching from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3]
-
Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components.[1]
-
Modify the gradient elution profile to better resolve the analyte.
-
Consider using a different stationary phase or a column with a smaller particle size for higher resolution, such as a UPLC column.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6][7] However, this approach may not be suitable for trace analysis.[4][7]
-
Check Instrument Parameters: Ensure that the mass spectrometer's source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound.
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
Question: My quantitative results for this compound are highly variable between injections and between different sample lots. What is causing this inconsistency?
Answer: Inconsistent and irreproducible results are often a consequence of variable matrix effects across different samples.[6] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[8]
Troubleshooting Steps:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[6][9] A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[1][6]
-
Implement Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, can minimize the variability in matrix composition between samples.[3]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples.[1] This helps to normalize the matrix effects across the entire analytical run.
-
Evaluate Different Lots of Matrix: During method development, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method's robustness.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.[2][4] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: What are the common sources of matrix effects in bioanalysis?
A2: In biological matrices such as plasma or serum, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.[3][5] These endogenous compounds can co-elute with the analyte and interfere with the ionization process in the ESI or APCI source.[7]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The most widely accepted method for quantifying matrix effects is the post-extraction spiking method.[5] This involves comparing the peak area of this compound in a solution spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[5]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is generally less effective at removing phospholipids and other interfering components.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components.[3][11] By using a sorbent that selectively retains this compound, a high degree of cleanup can be achieved. Mixed-mode SPE can be particularly effective.[10]
Q5: Can optimizing the LC method help in reducing matrix effects?
A5: Yes, optimizing the chromatographic separation is a crucial strategy.[1] By achieving baseline separation of this compound from co-eluting matrix components, the competition for ionization in the MS source can be significantly reduced.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a high-resolution column.
Experimental Protocols
Below are example protocols for different sample preparation techniques for the analysis of this compound in human plasma.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of pre-treated plasma sample (diluted 1:1 with 2% phosphoric acid in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 ± 5.2 | 45 ± 8.5 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 88 ± 4.1 | 15 ± 3.2 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 92 ± 3.5 | 5 ± 2.1 (Suppression) | < 5 |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Sample preparation workflows for this compound.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Improving the efficiency of Dehydrotumulosic acid purification by chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of Dehydrotumulosic acid purification by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most common methods for purifying this compound are silica gel column chromatography for initial fractionation and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1] Silica gel separates compounds based on polarity, while RP-HPLC, typically with a C18 column, separates them based on hydrophobicity.[2]
Q2: What is a typical mobile phase for RP-HPLC purification of this compound?
A2: A common mobile phase for RP-HPLC purification of this compound is a mixture of methanol, acetonitrile, and 2% glacial acetic acid.[1][3] The acetic acid helps to suppress the ionization of the carboxylic acid group on the molecule, leading to better peak shape and retention.
Q3: What detection wavelength is typically used for this compound?
A3: A UV detector set at 242 nm is commonly used for the detection of this compound.[1][3]
Q4: What are the main challenges in purifying natural products like this compound?
A4: Purifying natural products presents several challenges, including the complexity of the initial extract, the presence of structurally similar compounds, and potentially low concentrations of the target molecule.[2][4] This can lead to difficulties in achieving high purity and yield. Common chromatographic challenges include maintaining column performance, ensuring consistent sample preparation, and detecting the analyte in a complex matrix.[5]
Q5: How can I improve the resolution of my separation?
A5: To improve resolution, you can optimize several parameters. These include adjusting the mobile phase composition, changing the column temperature, reducing the flow rate, and selecting a column with a different stationary phase or smaller particle size.[6] For this compound, fine-tuning the ratio of methanol, acetonitrile, and acetic acid in the mobile phase is a key optimization step.[1][3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Solution |
| Why are my peaks tailing? | Column Overload: Injecting too much sample can saturate the stationary phase. | Reduce the sample concentration or injection volume. |
| Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the silica packing. | Add a competing acid, like acetic acid or trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.[1][3][7] | |
| Column Degradation: The column may be contaminated or the stationary phase may be damaged. | Clean the column according to the manufacturer's instructions or replace it if necessary.[8][9] | |
| Why are my peaks fronting? | Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to broaden and front. | Dissolve the sample in the mobile phase or a weaker solvent.[10][11] |
| High Concentration: Similar to column overload, very high concentrations can lead to fronting. | Dilute the sample. |
Issue 2: Low Yield or No Recovery
| Question | Possible Cause | Solution |
| Why is the recovery of this compound so low? | Irreversible Adsorption: The compound may be irreversibly binding to the column. | For silica gel, ensure the mobile phase is polar enough to elute the compound. For RP-HPLC, ensure the organic content of the mobile phase is high enough during the gradient. |
| Precipitation on Column: The compound may be precipitating at the head of the column if the sample solvent is incompatible with the mobile phase. | Ensure the sample is fully dissolved and the solvent is miscible with the mobile phase. Filter the sample before injection.[8] | |
| Compound Decomposition: this compound might be unstable under the chromatographic conditions (e.g., pH). | Adjust the mobile phase pH. Silica gel is slightly acidic, which is generally suitable for acids.[12] If decomposition is suspected on a silica column, consider using a less reactive stationary phase like a cyano-bonded phase.[10] |
Issue 3: High Backpressure
| Question | Possible Cause | Solution |
| Why did the system pressure suddenly increase? | Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. | Always filter your sample and mobile phases through a 0.22 or 0.45 µm filter. If clogged, try back-flushing the column (if the manufacturer allows).[9] |
| Precipitated Sample: The sample may have precipitated in the tubing or on the column. | Clean the system with a strong solvent. Ensure sample solubility in the mobile phase.[8] | |
| Incorrect Flow Rate: The flow rate may be too high for the column dimensions and particle size. | Reduce the flow rate to the recommended range for the column.[10][11] |
Issue 4: Inconsistent Retention Times
| Question | Possible Cause | Solution |
| Why are the retention times for this compound shifting between runs? | Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention. | Prepare fresh mobile phase daily and use a precise measuring method. Premixing solvents can improve consistency. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature.[6] | |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | Increase the column equilibration time between runs. | |
| Pump Issues: Air bubbles or faulty check valves in the pump can cause flow rate fluctuations. | Degas the mobile phase and prime the pump. If the problem persists, service the pump seals and check valves.[13] |
Data Presentation
Table 1: Recommended Starting Parameters for this compound Purification
| Parameter | Silica Gel Chromatography | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (ODS) |
| Mobile Phase | Petroleum ether - Ethyl acetate (e.g., 2:1 v/v)[1] | Methanol - Acetonitrile - 2% Glacial Acetic Acid (e.g., 13:12:10 v/v/v)[3] |
| Flow Rate | Gravity-dependent or low pressure | 1.0 mL/min[1] |
| Detection | Thin-Layer Chromatography (TLC) | UV at 242 nm[1][3] |
| Typical Use | Initial fractionation of crude extract | High-resolution purification |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation by Silica Gel Chromatography
-
Extraction:
-
Air-dried and powdered Poria cocos is extracted with ethanol.
-
The ethanol extract is evaporated to dryness.
-
The residue is dissolved in water and then extracted with chloroform.
-
The chloroform-soluble fraction is collected for chromatography.[1]
-
-
Column Preparation:
-
A glass column is plugged with cotton wool.[12]
-
Silica gel is prepared as a slurry in the initial mobile phase (e.g., petroleum ether - ethyl acetate 2:1).[12]
-
The slurry is poured into the column, and the silica is allowed to pack evenly. The solvent is drained until it is just above the silica bed.[12]
-
A small layer of sand is added to the top to protect the silica bed.[12]
-
-
Sample Loading and Elution:
-
The dried chloroform extract is dissolved in a minimal amount of a suitable solvent and applied carefully to the top of the column.
-
The mobile phase is added continuously to the top of the column.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Protocol 2: High-Purity Purification by RP-HPLC
-
System Preparation:
-
Method Parameters:
-
Analysis:
-
The partially purified fraction from the silica gel step is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Collect the fraction corresponding to the this compound peak.
-
The purity of the collected fraction can be confirmed by re-injecting it into the HPLC system.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 3. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound in the plasma of rats having taken the traditional chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. longdom.org [longdom.org]
- 7. hplc.eu [hplc.eu]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Selecting the appropriate mobile phase for Dehydrotumulosic acid HPLC analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Dehydrotumulosic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis by reversed-phase HPLC?
A good starting point for the analysis of this compound, a triterpenoid acid, is a mobile phase consisting of a mixture of methanol, acetonitrile, and an acidic aqueous solution.[1] A commonly used composition is methanol-acetonitrile-2% glacial acetic acid in a ratio of 13:12:10 (v/v/v).[1] Another approach is to use a gradient elution with acetonitrile and water, where the aqueous phase is acidified with 0.1-0.2% formic acid or acetic acid.[2]
Q2: Why is an acidic modifier necessary in the mobile phase for this compound analysis?
This compound is an acidic compound. Adding an acid like acetic acid or formic acid to the mobile phase helps to suppress the ionization of the carboxyl group on the molecule.[3][4] Analyzing the acid in its neutral form minimizes interactions with residual silanols on the silica-based stationary phase, which can otherwise lead to poor peak shapes, such as tailing.[3][5]
Q3: What are the common problems encountered during the HPLC analysis of this compound?
The most common issue is poor peak shape, specifically peak tailing.[3][5] This asymmetry in the peak can negatively impact the accuracy of integration and reduce the resolution between adjacent peaks.[3] Other potential issues include changes in retention time and the appearance of ghost peaks.
Q4: How can I improve the peak shape of this compound?
To improve peak shape and reduce tailing, ensure the mobile phase pH is sufficiently low to keep the this compound in its non-ionized form. Using a buffer in the mobile phase can also help maintain a stable pH.[5] Additionally, ensure that the sample is dissolved in a solvent that is compatible with the mobile phase; ideally, the sample solvent should be the same as the initial mobile phase.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My this compound peak is tailing.
-
Is the mobile phase pH appropriate?
-
Explanation: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[3][5] If the mobile phase pH is not low enough, the acidic analyte can be partially ionized, leading to these undesirable interactions.
-
Solution: Add a small amount of acid (e.g., 0.1-0.2% acetic acid or formic acid) to your aqueous mobile phase component.[2] The goal is to have a mobile phase pH that is at least 2 pH units below the pKa of this compound to ensure it is in its neutral form.
-
-
Is the buffer concentration adequate?
-
Could it be an issue with the column?
-
Explanation: Peak tailing can also result from a void in the column or a contaminated guard column.
-
Solution: Try replacing the guard column. If the problem persists, consider flushing the analytical column or replacing it if it has reached the end of its lifespan.
-
Problem: The retention time for this compound is not reproducible.
-
Is the mobile phase composition consistent?
-
Explanation: Small variations in the mobile phase composition, especially the pH of the aqueous component, can lead to shifts in retention time for ionizable compounds.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Using a buffer can help maintain a stable pH and improve reproducibility.
-
-
Is the column properly equilibrated?
-
Explanation: Insufficient column equilibration with the mobile phase before injection can cause retention time drift.
-
Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time until a stable baseline is achieved.
-
Quantitative Data Presentation
The following table summarizes typical HPLC parameters used for the analysis of this compound and related triterpenoids.
| Parameter | Recommended Conditions | Source(s) |
| Stationary Phase | C18 Reversed-Phase | [1] |
| Mobile Phase A | Water with 0.1-0.2% Acetic or Formic Acid | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Isocratic Mobile Phase | Methanol-Acetonitrile-2% Glacial Acetic Acid (13:12:10, v/v) | [1] |
| Gradient Elution | Start with a lower percentage of organic modifier and gradually increase. For example, from 60% Acetonitrile to 90% Acetonitrile over 60 minutes. | [2] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][2] |
| Detection Wavelength | 242 nm | [1] |
| Column Temperature | Ambient or controlled (e.g., 20-35 °C) | [6] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol is based on a published method for the determination of this compound.[1]
-
Mobile Phase Preparation:
-
Prepare a 2% (v/v) solution of glacial acetic acid in water.
-
Mix methanol, acetonitrile, and the 2% glacial acetic acid solution in a ratio of 13:12:10 (v/v/v). For example, to prepare 1000 mL of mobile phase, mix 433 mL of methanol, 400 mL of acetonitrile, and 333 mL of 2% glacial acetic acid.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
HPLC System Setup:
-
Equip the HPLC system with a C18 reversed-phase column.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 242 nm.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable solvent, preferably the mobile phase itself.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of the this compound peak.
-
Protocol 2: Gradient HPLC Method for Triterpenoid Analysis
This protocol is adapted from a method used for the analysis of various triterpenoids.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.2% (v/v) solution of acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases.
-
-
HPLC System Setup:
-
Equip the HPLC system with a C18 reversed-phase column.
-
Set the initial mobile phase composition to 60% Mobile Phase B and 40% Mobile Phase A.
-
Program the gradient as follows:
-
0-60 min: Linearly increase Mobile Phase B from 60% to 90%.
-
-
Set the flow rate to 0.8 mL/min.
-
Set the UV detector to a wavelength between 235 and 255 nm (242 nm is a good starting point for this compound).
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (60% acetonitrile, 40% aqueous acetic acid).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample.
-
Run the gradient program and record the chromatogram.
-
Visualizations
Caption: Workflow for mobile phase selection and troubleshooting in this compound HPLC analysis.
References
- 1. High-performance liquid chromatographic method for the determination and pharmacokinetic study of this compound in the plasma of rats having taken the traditional chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydrotumulosic Acid vs. Pachymic Acid: A Comparative Analysis of Anti-Inflammatory Activity
For Immediate Release
[City, State] – [Date] – In the landscape of natural product research for novel anti-inflammatory agents, two triterpenoid compounds from the fungus Poria cocos, dehydrotumulosic acid and pachymic acid, have emerged as significant candidates. A comprehensive review of existing scientific literature reveals distinct profiles in their anti-inflammatory potency and mechanisms of action. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound demonstrates superior in vivo anti-inflammatory activity compared to pachymic acid in models of chronic inflammation. While both compounds exhibit anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, the potency and nuances of their mechanisms differ. This comparison guide synthesizes available quantitative data and outlines the experimental methodologies used to evaluate these two promising natural compounds.
Quantitative Data Comparison
To facilitate a clear comparison of the anti-inflammatory efficacy of this compound and pachymic acid, the following table summarizes key quantitative data from in vivo studies.
| Parameter | This compound | Pachymic Acid | Experimental Model | Reference |
| Inhibition of Edema (%) | 71 | 49 | TPA-induced chronic mouse ear edema | [1] |
| Reduction of Leukocyte Infiltrate (%) | 66 | 43 | TPA-induced chronic mouse ear edema | [1] |
Note: In vitro IC50 values for direct comparison of anti-inflammatory markers are not consistently available across published studies.
Mechanistic Insights: Targeting the NF-κB Pathway
Both this compound and pachymic acid exert their anti-inflammatory effects, at least in part, by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound (DHCA):
This compound, also referred to as DHCA, has been shown to effectively suppress the production of pro-inflammatory mediators.[1] Studies indicate that DHCA reduces the expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism involves the downregulation of I-κB kinase (IKK) activity, which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.
Pachymic Acid:
Pachymic acid also demonstrates significant inhibition of the NF-κB pathway.[2] It has been shown to suppress the nuclear translocation of NF-κB in various cell types, including human dental pulp cells.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.[3][4] Beyond the NF-κB pathway, pachymic acid has been reported to modulate other signaling cascades involved in inflammation, such as the MAPK and STAT3 pathways.
Experimental Protocols
In Vivo Anti-inflammatory Activity: TPA-Induced Chronic Mouse Ear Edema
This assay evaluates the ability of a compound to reduce inflammation over an extended period.
-
Animal Model: Swiss mice are used for this model.
-
Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the right ear of each mouse every two days for a total of five applications to induce chronic inflammation.
-
Treatment: this compound or pachymic acid (e.g., 1 mg/ear) is applied topically to the ear 30 minutes before each TPA application. A control group receives only the vehicle.
-
Measurement of Edema: Ear thickness is measured using a micrometer before the first TPA application and 24 hours after the last application. The percentage of edema inhibition is calculated by comparing the increase in ear thickness in the treated groups to the control group.
-
Histological Analysis: After the final measurement, ear biopsies are taken for histological examination to assess the reduction in leukocyte infiltration.
In Vitro NF-κB Inhibition: Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor.
-
Cell Line: A cell line (e.g., RAW 264.7 macrophages) is transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound or pachymic acid for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an agonist like LPS (e.g., 1 µg/mL).
-
Measurement: After a further incubation period (e.g., 6-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the treated cells compared to the LPS-only control indicates inhibition of NF-κB activation.
Conclusion
The available evidence suggests that while both this compound and pachymic acid are promising anti-inflammatory compounds from Poria cocos, this compound exhibits greater potency in in vivo models of chronic inflammation.[1] Both compounds effectively target the NF-κB signaling pathway, a cornerstone of the inflammatory response. Further head-to-head in vitro studies providing direct quantitative comparisons (e.g., IC50 values) on a wider range of inflammatory markers would be beneficial for a more complete understanding of their relative potencies. The distinct mechanistic nuances, with pachymic acid potentially having a broader range of action on multiple signaling pathways, warrant further investigation for targeted therapeutic applications. Researchers in the field of natural product-based drug discovery are encouraged to consider these differences when selecting candidates for further development.
References
- 1. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of pachymic acid promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles and therapeutic applications of pachymic acid (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Dehydrotumulosic Acid and Other Bioactive Triterpenoids from Poria cocos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Dehydrotumulosic acid and other prominent triterpenoids isolated from the medicinal fungus Poria cocos. The objective is to offer a comprehensive overview of their therapeutic potential, supported by experimental data, to aid in research and drug development endeavors.
Introduction to Poria cocos Triterpenoids
Poria cocos is a well-known fungus in traditional Chinese medicine, revered for its diverse therapeutic properties. Its sclerotium is rich in a variety of bioactive compounds, with triterpenoids being a major class responsible for its pharmacological effects. These effects include potent anti-inflammatory, anti-cancer, and immunomodulatory activities. This guide focuses on a comparative analysis of this compound, Pachymic acid, and Poricoic acid A, three of the most studied triterpenoids from Poria cocos.
Comparative Biological Activity
The primary therapeutic benefits of these triterpenoids lie in their anti-inflammatory and anti-cancer properties. The following sections and tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Anti-Inflammatory Activity
The anti-inflammatory effects of these triterpenoids are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, like RAW 264.7.
| Triterpenoid | Assay | Cell Line | IC50 Value | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | Not explicitly found, but anti-inflammatory activity is documented. | |
| Pachymic acid | Phospholipase A2 Inhibition | - | Inhibitory activity demonstrated | [1] |
| Leukotriene B4 Release Inhibition | - | Inhibition observed | [1] | |
| Poricoic acid A | NO Production Inhibition | RAW 264.7 | 18.12 µM | [2][3] |
| Poricoic acid B | NO Production Inhibition | RAW 264.7 | More potent than Poricoic acid A | [2] |
Anti-Cancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their potency.
| Triterpenoid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | - | - | Data not readily available in comparative studies. | |
| Pachymic acid | HT-29 | Colon Cancer | 29.1 | |
| PANC-1 | Pancreatic Cancer | 23.49 (24h) | ||
| MIA PaCa-2 | Pancreatic Cancer | 26.61 (24h) | ||
| HepG2 | Liver Cancer | > 100 (for parent compound) | ||
| HSC-2 | Oral Squamous Carcinoma | > 100 (for parent compound) | ||
| Tumulosic acid (Derivative of Pachymic acid) | HepG2 | Liver Cancer | 7.36 ± 0.98 | |
| HSC-2 | Oral Squamous Carcinoma | 2.50 ± 0.15 | ||
| Poricoic acid A | - | Lung Cancer | Dose-dependent inhibition of proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these triterpenoids.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Pachymic acid, Poricoic acid A) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group without LPS stimulation should be included.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, PANC-1, HepG2)
-
Appropriate cell culture medium with supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by the test compounds.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-NF-κB, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the protein band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these triterpenoids are mediated through the modulation of various intracellular signaling pathways.
This compound
While specific quantitative data on the anti-inflammatory activity of this compound is limited in the reviewed literature, its involvement in anti-inflammatory pathways is suggested. Further research is needed to fully elucidate its mechanism of action.
Pachymic Acid
Pachymic acid exerts its anti-inflammatory and anti-cancer effects by targeting several key signaling pathways.[1][4] In inflammation, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[5] In cancer, Pachymic acid can inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation.
References
- 1. Pharmacological profiles and therapeutic applications of pachymic acid (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-inflammatory effect of pachymic acid promotes odontoblastic differentiation via HO-1 in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Dehydrotumulosic Acid in Hyperglycemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydrotumulosic acid's potential mechanism of action in managing hyperglycemia against well-established therapeutic alternatives. By presenting available experimental data, detailing necessary experimental protocols, and visualizing key signaling pathways, this document aims to facilitate further research and development of this promising natural compound.
Comparative Analysis of Mechanisms of Action
This compound, a triterpenoid isolated from Poria cocos, has demonstrated notable anti-hyperglycemic effects in preclinical studies.[1][2] It is suggested to function as an insulin sensitizer through a mechanism independent of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway.[1][2] However, its precise molecular interactions with key signaling pathways involved in glucose homeostasis, such as the AMP-activated protein kinase (AMPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, remain to be fully elucidated.
In contrast, the mechanisms of established anti-hyperglycemic agents are well-characterized. Metformin, a first-line therapy, primarily acts by activating AMPK, which leads to reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues. Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by promoting its excretion in the urine. Glucagon-like peptide-1 (GLP-1) receptor agonists enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.
Below is a comparative table summarizing the known and proposed mechanisms of action.
| Feature | This compound (Proposed) | Metformin | SGLT2 Inhibitors | GLP-1 Receptor Agonists |
| Primary Mechanism | Insulin Sensitizer | AMPK Activator | Inhibition of renal glucose reabsorption | Incretin mimetic |
| Effect on Insulin Secretion | Likely no direct effect | No direct effect | No direct effect | Stimulates glucose-dependent insulin secretion |
| Effect on Hepatic Glucose Production | Potentially reduces | Reduces | No direct effect | Suppresses glucagon, indirectly reducing |
| Effect on Peripheral Glucose Uptake | Potentially increases | Increases | No direct effect | No direct effect |
| Key Signaling Pathway(s) | PI3K/Akt (putative) | AMPK | - | cAMP and other intracellular signaling pathways |
| PPAR-γ Activation | No | No | No | No |
Experimental Data Summary
In vivo studies have shown that this compound can significantly lower blood glucose levels in diabetic animal models.
| Compound | Animal Model | Dosage | Effect on Blood Glucose | Reference |
| This compound | db/db mice | 50 mg/kg | Significant reduction in postprandial blood glucose | --INVALID-LINK-- |
Experimental Protocols
To definitively validate the mechanism of action of this compound, a series of key experiments are required. The following protocols are based on standard methodologies in the field.
In Vivo Hyperglycemia Animal Model
-
Objective: To confirm the anti-hyperglycemic effect of this compound in a well-established animal model of type 2 diabetes.
-
Model: Male db/db mice (8 weeks old).
-
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into groups: vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and positive control (e.g., Metformin, 200 mg/kg).
-
Administer compounds orally once daily for 4-6 weeks.
-
Monitor fasting blood glucose and body weight weekly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood and tissue samples (liver, skeletal muscle, adipose tissue) for further analysis.
-
Western Blot Analysis of AMPK and PI3K/Akt Signaling Pathways
-
Objective: To determine if this compound activates the AMPK and PI3K/Akt signaling pathways in target tissues.
-
Samples: Liver, skeletal muscle, and adipose tissue lysates from the in vivo study.
-
Procedure:
-
Extract total protein from tissue samples.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against:
-
p-AMPKα (Thr172) and total AMPKα
-
p-Akt (Ser473) and total Akt
-
p-IRS-1 (Tyr612) and total IRS-1
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
GLUT4 Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the effect of this compound on the translocation of GLUT4 to the plasma membrane in insulin-sensitive cells.
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
-
Procedure:
-
Culture cells to differentiation.
-
Starve cells and then treat with vehicle, insulin (positive control), or this compound for the indicated time.
-
Fix and permeabilize (for total GLUT4) or not permeabilize (for surface GLUT4) the cells.
-
Incubate with an anti-GLUT4 antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize using confocal microscopy and quantify the fluorescence intensity at the plasma membrane versus the cytosol.
-
Glucose Uptake Assay
-
Objective: To measure the direct effect of this compound on glucose uptake in cells.
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
-
Procedure:
-
Differentiate cells in a multi-well plate.
-
Treat cells with this compound or controls.
-
Incubate with a fluorescent glucose analog (e.g., 2-NBDG) for a defined period.
-
Wash cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a plate reader.
-
Mandatory Visualizations
Caption: Proposed Insulin Signaling Pathway Activated by this compound.
Caption: Established Signaling Pathway for Metformin.
Caption: Experimental Workflow for Mechanism of Action Validation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound for the management of hyperglycemia, acting as an insulin sensitizer. However, a significant knowledge gap exists regarding its precise molecular mechanism of action. Further research, employing the experimental protocols outlined in this guide, is crucial to elucidate its effects on the AMPK and PI3K/Akt signaling pathways and GLUT4 translocation. Such studies will not only validate its therapeutic potential but also provide a solid scientific foundation for its development as a novel anti-diabetic agent. Direct comparative studies with existing drugs like metformin will be invaluable in positioning this compound within the current therapeutic landscape.
References
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS Methods for Dehydrotumulosic Acid Analysis
For researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds, the accurate quantification of bioactive molecules like Dehydrotumulosic acid is fundamental. This compound, a triterpenoid found in medicinal fungi such as Poria cocos, has demonstrated a range of pharmacological activities, making its precise measurement critical for quality control, pharmacokinetic studies, and standardization of herbal products.
This guide provides an objective comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). While HPLC-UV offers a robust and cost-effective method for routine analysis, UPLC-MS provides superior sensitivity and selectivity.[1][2] This document presents a cross-validation of these methods, supported by experimental data, to assist in selecting the most suitable technique for specific research needs.
Key Performance Metrics: A Side-by-Side Comparison
The selection of an analytical method hinges on a trade-off between the accessibility and robustness of HPLC and the enhanced sensitivity and specificity of UPLC-MS.[1][2] UPLC systems utilize columns with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC.[2] The following table summarizes the key performance metrics for the analysis of this compound, compiling data from an established HPLC method and typical performance characteristics of UPLC-MS for similar analytes.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <5% | Intra-day: <10%, Inter-day: <15%[3] |
| Accuracy/Recovery | 95-105% | 85-115%[3] |
| Analysis Time | < 50 minutes[4] | < 15 minutes[5] |
| Specificity | Moderate; relies on retention time and UV spectrum. Susceptible to interference from co-eluting compounds with similar UV absorbance.[6] | High; relies on retention time and mass-to-charge ratio (m/z) of precursor and product ions, providing definitive identification.[7] |
| Solvent Consumption | Higher | Significantly Lower |
Experimental Protocols
Reproducible and accurate quantification of this compound requires detailed and validated protocols. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS techniques.
HPLC-UV Method for this compound
This method is well-suited for the routine quality control and quantification of this compound in herbal extracts and formulations.[4]
1. Sample Preparation:
-
Accurately weigh the powdered sample of Poria cocos.
-
Perform extraction with a suitable organic solvent (e.g., ethanol).
-
Filter the extract through a 0.45 µm microporous filter prior to injection.[4]
2. Chromatographic Conditions:
-
Chromatographic System: A standard High-Performance Liquid Chromatography system.[4]
-
Column: C18 column (e.g., 200 x 4.6 mm i.d., 5 µm particle size).[4]
-
Mobile Phase: Methanol-acetonitrile-2% glacial acetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector set at 242 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Internal Standard: Testosterone propionate can be used as an internal standard.[4]
3. Data Analysis:
-
Identify the this compound peak based on the retention time of a certified reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
UPLC-MS/MS Method for this compound
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices and for studies requiring low detection limits.
1. Sample Preparation:
-
Sample extraction can be performed using protein precipitation for biological fluids (e.g., with acetonitrile or methanol) or solvent extraction for plant materials.[3][8]
-
The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm filter.
-
Dilution of the sample may be necessary to fall within the linear range of the calibration curve.
2. Chromatographic Conditions:
-
Chromatographic System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.[2][5]
-
Column: A sub-2 µm particle column, such as an ACQUITY UPLC CSH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5][9]
-
Flow Rate: 0.3-0.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 1-5 µL.[5]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for acidic compounds.[5]
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound.[5]
-
Source Temperature: 550°C.[5]
-
Ionspray Voltage: -4500 V.[5]
4. Data Analysis:
-
Quantification is performed using a calibration curve generated from reference standards, similar to the HPLC method. The peak area ratio of the analyte to an internal standard is often used for higher precision.
Experimental Workflows and Logical Relationships
To visualize the analytical processes, the following diagrams illustrate the workflows for the HPLC and UPLC-MS methods, as well as the logical relationship in a cross-validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 9. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]
Dehydrotumulosic Acid: A Natural Anti-Inflammatory Compound in an Evolving Therapeutic Landscape
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. In this context, natural products have emerged as a promising reservoir of bioactive molecules. Dehydrotumulosic acid (DHCA), a triterpenoid derived from Poria cocos, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of DHCA with established synthetic anti-inflammatory drugs, focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanistic Showdown: Divergent Pathways to Inflammation Control
The anti-inflammatory effects of this compound and conventional non-steroidal anti-inflammatory drugs (NSAIDs) are rooted in distinct molecular pathways. DHCA primarily exerts its influence by modulating the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of the inflammatory response. In contrast, traditional NSAIDs, such as ibuprofen, and selective COX-2 inhibitors, like celecoxib, function by directly inhibiting cyclooxygenase (COX) enzymes.
This compound's Targeted Suppression of the NF-κB Pathway
This compound's anti-inflammatory prowess lies in its ability to inhibit the IKK-NF-κB signaling pathway. Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes. DHCA intervenes by down-regulating the activity of IKK, thereby preventing the degradation of IκB and ultimately blocking the nuclear translocation and DNA binding of NF-κB. This targeted intervention effectively suppresses the production of a cascade of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[1].
Synthetic NSAIDs: The Cyclooxygenase Inhibition Pathway
Synthetic anti-inflammatory drugs are broadly categorized into non-selective NSAIDs and selective COX-2 inhibitors. Non-selective NSAIDs, like ibuprofen, inhibit both COX-1 and COX-2 enzymes. The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while the COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By inhibiting both isoforms, non-selective NSAIDs can lead to gastrointestinal side effects.
Selective COX-2 inhibitors, such as celecoxib, were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications. The primary mechanism of both types of synthetic NSAIDs is the blockade of the cyclooxygenase pathway, which prevents the conversion of arachidonic acid into prostaglandins.
Quantitative Performance Comparison
A direct quantitative comparison of the inhibitory potency of this compound and synthetic NSAIDs is essential for evaluating their relative therapeutic potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for these compounds against key inflammatory mediators. It is important to note that direct comparative studies providing IC50 values for DHCA against COX-1 and COX-2 are limited in the currently available literature.
| Compound | Target | IC50 | Cell Line / Assay System |
| This compound | TNF-α Production | Data not available | |
| IL-6 Production | Data not available | ||
| iNOS Expression | Data not available | ||
| COX-2 Expression | Data not available | ||
| Ibuprofen | COX-1 | ~15 µM | Human whole blood assay |
| COX-2 | ~233 µM | Human whole blood assay | |
| Celecoxib | COX-1 | ~15 µM | Recombinant human enzyme |
| COX-2 | 0.04 µM (40 nM) | Recombinant human enzyme |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Experimental Workflow:
Protocol:
-
Cell Culture: Cells (e.g., RAW 264.7 macrophages) are stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period, followed by stimulation with an inflammatory agent like LPS to activate the NF-κB pathway.
-
Cell Lysis: After incubation, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate.
-
Measurement: The luminescence produced by the enzymatic reaction is measured using a luminometer. The intensity of the luminescence is directly proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are treated with the test compound and an inflammatory stimulus (e.g., LPS) to induce iNOS expression and NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Measurement: The absorbance of the resulting colored azo compound is measured spectrophotometrically at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Cyclooxygenase (COX) Activity Assay
This assay measures the peroxidase activity of COX enzymes.
Experimental Workflow:
Protocol:
-
Enzyme and Inhibitor Preparation: Purified COX-1 or COX-2 enzyme is incubated with various concentrations of the test inhibitor (e.g., ibuprofen or celecoxib).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate for COX) and a colorimetric substrate. The peroxidase component of the COX enzyme catalyzes the oxidation of the colorimetric substrate in the presence of prostaglandin G2 (produced from arachidonic acid).
-
Measurement: The change in absorbance is monitored over time using a spectrophotometer. The rate of the reaction is proportional to the COX activity. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in COX activity.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a mechanism of action that is distinct from conventional synthetic drugs. Its ability to target the NF-κB signaling pathway offers a broader and more upstream intervention in the inflammatory cascade compared to the direct enzyme inhibition of NSAIDs. While the currently available quantitative data for a direct head-to-head comparison is limited, the mechanistic advantages of DHCA warrant further investigation. Future pre-clinical and clinical studies are essential to fully elucidate its therapeutic potential and to establish its efficacy and safety relative to existing anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a framework for such future investigations, paving the way for a more comprehensive understanding of this promising natural compound.
References
A Comparative Guide to the Biological Activity of Dehydrotumulosic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Dehydrotumulosic acid, a lanostane-type triterpenoid primarily isolated from the fungus Poria cocos, has garnered significant interest in the scientific community for its diverse biological activities. As with many natural products, the specific spatial arrangement of atoms within its isomers can dramatically influence its pharmacological effects. This guide provides a comparative overview of the known biological activities of this compound and its isomers, supported by experimental data and detailed protocols. Understanding the nuances between these isomers is critical for advancing drug discovery and development efforts.
Overview of Known Biological Activities
This compound has demonstrated a range of promising therapeutic properties, primarily focusing on its anti-inflammatory and anti-hyperglycemic effects. While direct comparative studies on its specific isomers are limited in publicly available literature, the existing data on the parent compound provides a strong foundation for further investigation into the differential activities of its stereoisomers.
Anti-inflammatory Activity
This compound has been shown to possess notable anti-inflammatory properties. Studies have indicated its potential to modulate key inflammatory pathways. For instance, some triterpenoids from Poria cocos have been found to inhibit the production of nitric oxide (NO), a key mediator in inflammation, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] The inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is another crucial aspect of its anti-inflammatory mechanism.[1]
Anti-Hyperglycemic Effects
Research has highlighted the potential of this compound in managing hyperglycemia. Studies have shown that it can significantly lower blood glucose levels.[2][3] The proposed mechanism involves enhancing insulin sensitivity rather than stimulating insulin release.[3] This suggests that this compound and its isomers could be valuable leads for the development of novel treatments for type 2 diabetes.
Comparative Biological Activity Data
While comprehensive comparative data for all isomers of this compound is not yet available, the following table summarizes the known quantitative data for the parent compound and provides a template for future comparative studies of its isomers. The importance of stereochemistry in drug action is well-documented, with different isomers of a compound often exhibiting varied efficacy and toxicity.[4][5][6]
Table 1: Comparative Anti-inflammatory Activity of Triterpenoids from Poria cocos
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| Poricoic Acid A | Griess Assay | RAW 264.7 | 40 µg/mL | ~50% | [1] |
| Poricoic Acid B | Griess Assay | RAW 264.7 | 40 µg/mL | ~80% | [1] |
| Dehydrotrametenolic acid | Griess Assay | RAW 264.7 | 40 µg/mL | No significant activity | [1] |
| Dehydroeburicoic acid | Griess Assay | RAW 264.7 | 40 µg/mL | No significant activity | [1] |
Table 2: Comparative Anti-hyperglycemic Activity of Triterpenes from Poria cocos
| Compound | Animal Model | Dosage | Effect on Blood Glucose | Reference |
| This compound | db/db mice | 50 mg/kg | Significant decrease | [3] |
| Dehydrotrametenolic acid | db/db mice | 50 mg/kg | Moderate decrease | [3] |
| Pachymic acid | db/db mice | 50 mg/kg | Slight decrease | [3] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines.[7][8]
Materials:
-
This compound isomers
-
Target cancer cell lines (e.g., RAW 264.7, HepG2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound isomers for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, an indicator of inflammation.[1]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound isomers
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with different concentrations of this compound isomers for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Visualizing Molecular Pathways and Workflows
Experimental Workflow for Comparing Isomer Cytotoxicity
The following diagram illustrates a typical workflow for comparing the cytotoxic activity of different this compound isomers.
Caption: Workflow for comparative cytotoxicity analysis of isomers.
NF-κB Signaling Pathway in Inflammation
This compound and its isomers may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses.[9][10][11]
Caption: Potential inhibition of the NF-κB pathway by isomers.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. The limited available data suggests that different triterpenoids from its natural source, Poria cocos, exhibit varied biological activities. This strongly implies that the individual isomers of this compound are also likely to possess distinct pharmacological profiles.
Future research should focus on the isolation or stereoselective synthesis of individual this compound isomers. Subsequent comprehensive in vitro and in vivo studies are crucial to elucidate their specific mechanisms of action and to identify the most potent and selective isomer for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations, which will be instrumental in unlocking the full therapeutic potential of these fascinating natural compounds.
References
- 1. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Hyperglycemic Properties of Crude Extract and Triterpenes from Poria cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dehydrotumulosic acid as a quality control marker for Poria cocos.
A Comparative Guide for Researchers and Drug Development Professionals
The fungus Poria cocos (Fu Ling) is a staple in traditional medicine, valued for its diverse therapeutic properties. Ensuring the quality and consistency of Poria cocos preparations is paramount for both research and clinical applications. Dehydrotumulosic acid, a major triterpenoid constituent, has emerged as a critical biomarker for the quality control of this important medicinal fungus. This guide provides a comprehensive comparison of this compound with other key triterpenoids in Poria cocos, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Triterpenoid Markers
While several triterpenoids are present in Poria cocos, this compound is consistently identified as a significant component, making it a reliable candidate for a quality control marker.[1] Other notable triterpenoids include Polyporenic acid C, 3-epi-dehydrotumulosic acid, and Dehydropachymic acid.[2][3] The validation of analytical methods for these compounds demonstrates their suitability for quantitative analysis.
A robust quality control strategy for Poria cocos often involves the simultaneous quantification of multiple triterpenoids to create a comprehensive chemical fingerprint.[3][4] This approach provides a more complete picture of the phytochemical profile and can help in identifying substandard or adulterated materials.
The following tables summarize the validation data for the High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and other key triterpenoids in Poria cocos.
Table 1: Linearity of Triterpenoid Quantification by HPLC
| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r) | Reference |
| This compound | 30.5 - 610.0 | Y = aX + b | 0.9996 | [5] |
| Polyporenic acid C | 12.66 - 253.2 | Y = aX + b | 0.9995 | [5] |
| 3-epi-dehydrotumulosic acid | 2.99 - 59.7 | Y = aX + b | 0.9997 | [5] |
| Dehydropachymic acid | 6.13 - 122.5 | Y = aX + b | 0.9995 | [5] |
| Pachymic acid | 11.3 - 226.0 | Y = aX + b | 0.9995 | [5] |
Table 2: Precision, Stability, and Recovery of Triterpenoid Quantification by HPLC
| Compound | Intraday Precision (RSD, %) | Interday Precision (RSD, %) | Stability (48h) (RSD, %) | Average Recovery (%) | Recovery RSD (%) | Reference |
| This compound | 1.80 | 2.87 | 2.52 | 91.51 | 7.38 | [6] |
| Polyporenic acid C | 1.63 | 2.92 | 2.89 | 94.62 | 8.01 | [6] |
| Dehydropachymic acid | 2.65 | 3.10 | 3.37 | 93.42 | 8.05 | [6] |
| Pachymic acid | 1.42 | 2.46 | 3.64 | 90.25 | 9.42 | [6] |
The data presented in these tables highlight the excellent linearity, precision, stability, and recovery of the HPLC method for quantifying this compound and other triterpenoids, validating its use for the quality control of Poria cocos.[5][6]
Experimental Protocols
Sample Preparation (Ultrasonic Extraction)
-
Accurately weigh 1.0 g of powdered Poria cocos sclerotium.
-
Add 50 mL of methanol to the powder in a conical flask.
-
Perform ultrasonic extraction for 30 minutes.
-
Cool the extract to room temperature and replenish the lost weight with methanol.
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: Kromasil C18 column (250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution of acetonitrile (A) and 0.05% phosphoric acid in water (B).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Wavelength switching was used, with 241 nm for this compound, Polyporenic acid C, 3-epi-dehydrotumulosic acid, and Dehydropachymic acid, and 210 nm for Pachymic acid.[5]
-
Column Temperature: 30°C.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in validating this compound as a quality control marker for Poria cocos.
Caption: Experimental workflow for the validation of this compound as a quality control marker.
Caption: Pharmacological activities of Poria cocos triterpenoids.
References
- 1. Comparative Studies on Polysaccharides, Triterpenoids, and Essential Oil from Fermented Mycelia and Cultivated Sclerotium of a Medicinal and Edible Mushroom, Poria Cocos [mdpi.com]
- 2. Determination of Cultivation Regions and Quality Parameters of Poria cocos by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Triterpene Acids in Fermented Mycelia of Edible Fungus Poria cocos by a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrotumulosic Acid and Metformin: A Comparative Analysis of Their Impact on Glucose Metabolism
For Immediate Release: December 23, 2025
A detailed comparison of the naturally derived triterpenoid, Dehydrotumulosic acid, and the widely prescribed antidiabetic drug, metformin, reveals distinct and overlapping mechanisms in the regulation of glucose metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by available experimental data and detailed methodologies.
This publication delves into the molecular mechanisms of both this compound, a key bioactive compound isolated from Poria cocos, and metformin, the first-line therapy for type 2 diabetes. While both agents exhibit notable anti-hyperglycemic properties, their modes of action diverge, offering unique therapeutic possibilities.
Executive Summary
Metformin is a well-established biguanide that primarily acts by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues. Its mechanism is largely dependent on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
This compound, a triterpenoid from the fungus Poria cocos, has demonstrated significant anti-hyperglycemic and insulin-sensitizing effects.[1][2] Notably, its insulin-sensitizing activity appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, a target for another class of antidiabetic drugs.[1][2] While direct quantitative comparisons with metformin are limited, studies on Poria cocos extracts rich in triterpenoids suggest a multifaceted mechanism of action that includes AMPK activation.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies, this section summarizes the known effects of this compound and metformin on key aspects of glucose metabolism. The data for this compound is primarily based on studies of Poria cocos extracts containing this and other related triterpenoids.
| Parameter | This compound (from Poria cocos studies) | Metformin |
| Primary Mechanism | Insulin sensitizer, PPAR-γ independent pathway.[1][2] | Inhibition of hepatic gluconeogenesis, activation of AMPK. |
| Hepatic Glucose Production | Likely reduces hepatic glucose output. | Significantly reduces hepatic gluconeogenesis. |
| Peripheral Glucose Uptake | Enhances insulin-mediated glucose uptake. | Increases glucose uptake in muscle and adipose tissue. |
| AMPK Activation | Poria cocos extracts containing triterpenoids have been shown to activate AMPK. | Potent activator of AMPK. |
| Insulin Signaling | Enhances insulin sensitivity.[1][2] | Improves insulin signaling via multiple mechanisms. |
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for metformin and this compound in regulating glucose metabolism.
Caption: Metformin's primary mechanism of action involves the inhibition of mitochondrial complex I, leading to an increased AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then suppresses hepatic gluconeogenesis and enhances glucose uptake in peripheral tissues.
Caption: this compound is known to enhance insulin sensitivity, likely through the potentiation of the insulin receptor signaling cascade, leading to increased GLUT4 translocation and glucose uptake. Its effect on AMPK activation is proposed based on studies with Poria cocos extracts.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and metformin on glucose metabolism.
Glucose Uptake Assay (in 3T3-L1 Adipocytes)
Objective: To quantify the rate of glucose uptake by adipocytes in response to treatment with this compound or metformin.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and IBMX for differentiation
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound and Metformin
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Incubate the cells with varying concentrations of this compound, metformin, or vehicle control in KRH buffer for a predetermined time (e.g., 1-24 hours). An insulin-stimulated positive control should be included.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog. Incubate for a short period (e.g., 5-10 minutes).
-
Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS to remove extracellular labeled glucose.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each well.
Western Blot for AMPK Activation
Objective: To assess the phosphorylation status of AMPK as an indicator of its activation following treatment with this compound or metformin.
Materials:
-
Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myotubes)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting membranes (e.g., PVDF)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound, metformin, or vehicle control for the desired time and concentration.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Hepatic Gluconeogenesis Assay (in Primary Hepatocytes)
Objective: To measure the rate of glucose production from non-carbohydrate precursors in hepatocytes treated with this compound or metformin.
Materials:
-
Primary hepatocytes
-
Glucose-free DMEM
-
Lactate and Pyruvate
-
This compound and Metformin
-
Glucose oxidase assay kit
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) and culture them.
-
Treatment: Wash the hepatocytes and incubate them in glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate and pyruvate). Treat the cells with this compound, metformin, or vehicle control.
-
Sample Collection: Collect aliquots of the culture medium at various time points.
-
Glucose Measurement: Measure the glucose concentration in the collected media using a glucose oxidase-based colorimetric or fluorometric assay.
-
Data Analysis: Calculate the rate of glucose production and normalize it to the total protein content of the cells.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the comparative analysis of this compound and metformin.
Caption: A generalized workflow for the in vitro comparative study of this compound and metformin on glucose metabolism, encompassing cell culture, treatment, key functional assays, and data analysis.
Conclusion
Metformin remains a cornerstone of type 2 diabetes management with a well-defined mechanism of action centered on AMPK activation. This compound presents a compelling natural alternative with a distinct insulin-sensitizing mechanism that does not involve PPAR-γ activation. While further research is required to elucidate its precise molecular targets and to obtain direct quantitative comparisons with metformin, the available evidence suggests that this compound and other triterpenoids from Poria cocos hold significant promise for the development of novel therapeutic strategies for metabolic disorders. This guide serves as a foundational resource for researchers to design and execute further comparative studies to fully unlock the therapeutic potential of these compounds.
References
Dehydrotumulosic Acid vs. Dexamethasone: A Comparative Guide to Their Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of dehydrotumulosic acid (DHCA), a natural compound, and dexamethasone, a well-established synthetic glucocorticoid. By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to be a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions, such as cell types and stimuli used, may vary between studies.
| Inflammatory Marker | This compound (DHCA) - IC50 | Dexamethasone - IC50 | Key Findings & Citations |
| TNF-α | Data not available | ~2 nM - 1 µM (cell type dependent) | Dexamethasone potently inhibits TNF-α secretion from various immune cells, including retinal pericytes and spiral ligament fibrocytes.[1][2] The inhibitory concentration varies depending on the cell type and stimulus. |
| IL-6 | Data not available | Potent inhibition observed | Dexamethasone significantly inhibits the production of IL-6 in response to inflammatory stimuli.[2][3] |
| IL-1β | Data not available | Potent inhibition observed | Dexamethasone effectively downregulates the secretion of IL-1β in various inflammatory models.[1] |
| COX-2 | Data not available | Potent inhibition observed | Dexamethasone is known to suppress the expression of COX-2, a key enzyme in the production of prostaglandins. |
| iNOS (NO Production) | Effective inhibition observed | Potent inhibition observed | Both DHCA and dexamethasone inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[3][4] |
Mechanisms of Action: A Head-to-Head Look
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (DHCA):
The primary anti-inflammatory mechanism of DHCA involves the inhibition of the NF-κB signaling pathway . It achieves this by reducing the activity of I-κB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα phosphorylation and subsequent degradation, DHCA ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Dexamethasone:
Dexamethasone, a potent glucocorticoid, employs a more multifaceted approach to inflammation control, involving both genomic and non-genomic mechanisms .
-
Genomic Mechanism: Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus where it can:
-
Transactivation: Upregulate the expression of anti-inflammatory proteins.
-
Transrepression: Interfere with the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), preventing them from binding to DNA and initiating the transcription of inflammatory genes. Dexamethasone can achieve this by physically interacting with these transcription factors or by inducing the expression of IκBα.[4][5][6][7][8][9]
-
-
Non-Genomic Mechanism: Dexamethasone can also exert rapid, non-genomic effects by interacting with membrane-bound GRs, leading to the modulation of intracellular signaling cascades, including the MAPK pathway.[10][11][12] It can induce the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK and JNK, further contributing to the suppression of inflammatory gene expression.[10][13]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: NF-κB signaling pathway and points of inhibition by DHCA and Dexamethasone.
Caption: Dexamethasone-mediated inhibition of the MAPK signaling pathway.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and dexamethasone.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting luminescence is proportional to NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., HEK293T or RAW 264.7) into a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound (DHCA or dexamethasone) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by the test compound compared to the stimulated control.
Western Blot for NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phosphorylated IKK, IκBα, total IKK, total IκBα, phosphorylated p38, total p38).
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test compound and/or inflammatory stimulus as described for the luciferase assay.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IKKα/β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a sensitive and quantitative method for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate is added that is converted by HRP to a colored product, and the absorbance is measured. The concentration of the cytokine in the sample is determined by comparison to a standard curve.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the cell culture supernatants to be tested to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and use it to calculate the concentration of the cytokine in the samples.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and, in the case of dexamethasone, the MAPK signaling pathways. Dexamethasone is a well-characterized and highly potent anti-inflammatory agent with a broad mechanism of action. This compound presents a promising natural alternative that specifically targets the NF-κB pathway. While the available data indicates the potential of DHCA as an anti-inflammatory compound, further quantitative studies are necessary to establish a direct comparison of its potency against dexamethasone and to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to further explore these compounds in the context of developing novel anti-inflammatory therapies.
References
- 1. COX-2 | Cyclooxygenase | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Anti-IL-6 antibody treatment but not IL-6 knockout improves intestinal barrier function and reduces inflammation after binge ethanol exposure and burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New TNF-alpha analogues: a powerful but less toxic biological tool against tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Dehydrotumulosic Acid: A Guide for Researchers
Dehydrotumulosic acid, a prominent triterpenoid compound isolated from the medicinal fungus Poria cocos, has garnered significant interest for its therapeutic potential, particularly its anti-hyperglycemic properties. Despite promising preclinical observations, the precise molecular targets of this compound remain largely unconfirmed, presenting a critical knowledge gap for researchers and drug development professionals. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, highlights the key signaling pathways it modulates, and outlines a strategic experimental workflow to definitively identify its direct protein targets.
While direct, experimentally validated protein targets of this compound are not yet firmly established in the scientific literature, existing research strongly indicates its influence on crucial cellular signaling cascades. Studies have shown that this compound can act as an insulin sensitizer, suggesting its targets may reside within the insulin signaling pathway. However, it does not appear to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a known target for some anti-diabetic drugs. This distinction points towards a novel mechanism of action.
Furthermore, extracts of Poria cocos, rich in this compound and related compounds, have been observed to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, the Transforming Growth Factor-beta (TGF-β)/Smad pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to a multitude of cellular processes, including cell growth, proliferation, and metabolism. The observed effects of Poria cocos extracts on these pathways may be, at least in part, attributable to this compound.
Current Understanding of this compound's Impact on Signaling Pathways
| Signaling Pathway | Observed Effects of Poria cocos Extracts or Related Compounds | Potential Implication for this compound's Mechanism of Action |
| Insulin Signaling Pathway | Acts as an insulin sensitizer without activating PPAR-γ. | May interact with upstream components of the insulin signaling cascade to enhance glucose uptake and metabolism. |
| PI3K/Akt/mTOR Pathway | Extracts of Poria cocos have been shown to activate this pathway. | Could contribute to its effects on cell growth, survival, and metabolism. |
| TGF-β/Smad Pathway | Poria cocos extracts have been found to modulate this pathway. | May be involved in its anti-inflammatory or anti-fibrotic properties. |
| MAPK Pathway | Modulation of this pathway has been observed with related compounds. | Could play a role in its effects on cell proliferation and stress responses. |
Experimental Workflow for Target Identification and Validation
To definitively identify the direct protein targets of this compound, a systematic and multi-faceted experimental approach is required. The following workflow outlines key methodologies that can be employed by researchers.
Caption: A logical workflow for the identification and validation of this compound's protein targets.
Detailed Experimental Protocols
1. Target Identification using Affinity Chromatography
-
Objective: To isolate proteins from a cell lysate that directly bind to this compound.
-
Methodology:
-
Synthesize a this compound analog with a linker arm suitable for immobilization.
-
Covalently couple the analog to chromatography beads (e.g., NHS-activated sepharose).
-
Prepare a cell lysate from a relevant cell line (e.g., a liver or muscle cell line).
-
Incubate the cell lysate with the this compound-coupled beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH or salt concentration).
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
2. Target Validation with Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity between this compound and a putative target protein identified from the affinity chromatography screen.
-
Methodology:
-
Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3. Functional Validation via In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound modulates the enzymatic activity of a validated binding partner.
-
Methodology (Example for a Kinase):
-
Perform a kinase activity assay using the purified recombinant target kinase, its specific substrate, and ATP.
-
Incubate the kinase with varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
-
Comparison with Alternative Compounds
Once a direct target of this compound is validated, its performance can be objectively compared to other known modulators of that target.
| Parameter | This compound | Alternative Compound 1 | Alternative Compound 2 |
| Binding Affinity (KD) | To be determined | [Insert known value] | [Insert known value] |
| Enzyme Inhibition (IC50) | To be determined | [Insert known value] | [Insert known value] |
| Cellular Potency (EC50) | To be determined | [Insert known value] | [Insert known value] |
| Selectivity | To be determined | [Insert known value] | [Insert known value] |
The identification and validation of the direct protein targets of this compound are crucial next steps in realizing its therapeutic potential. The experimental strategies outlined in this guide provide a clear path forward for researchers to elucidate its mechanism of action and to develop more potent and selective second-generation compounds. This foundational knowledge will be instrumental in advancing this compound from a promising natural product to a clinically relevant therapeutic agent.
A Head-to-Head Comparison of Dehydrotumulosic Acid and Its Analogs in Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Dehydrotumulosic acid, a promising natural triterpenoid, against its natural and synthetic counterparts, supported by experimental data and detailed protocols.
This compound, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive head-to-head comparison of this compound with its naturally occurring analogs, dehydrotrametenolic acid and pachymic acid, as well as a synthetic derivative, 3β-p-hydroxybenzoylthis compound. The comparative analysis focuses on their anti-hyperglycemic, anti-inflammatory, and cytotoxic properties, offering valuable insights for future drug discovery and development.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its analogs has been evaluated across several key biological assays. The following tables summarize the quantitative data on their anti-hyperglycemic, anti-inflammatory, and cytotoxic effects.
Table 1: Anti-Hyperglycemic and Anti-Inflammatory Activity
| Compound | Biological Activity | In Vivo Model | Dosage/Concentration | Key Findings |
| This compound | Anti-hyperglycemic | Streptozotocin (STZ)-induced diabetic mice | Not specified | Exhibited a greater blood glucose-lowering effect compared to dehydrotrametenolic acid and pachymic acid. |
| Dehydrotrametenolic acid | Insulin Sensitizer | db/db mice | 110 mg/kg/day for 14 days | Reduced hyperglycemia and normalized the response to an oral glucose load[1][2]. |
| Pachymic acid | Insulin Sensitizer | STZ-induced diabetic mice | Not specified | Demonstrated insulin sensitizer activity, but to a lesser extent than this compound. |
| 3β-p-hydroxybenzoylthis compound | Anti-inflammatory | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice | 0.27 mg/ear | Showed marked inhibitory activity with a 50% inhibitory dose (ID50) of 0.27 mg/ear. |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Compound | HepG2 (Liver Cancer) | HSC-2 (Oral Squamous Carcinoma) | CCRF-CEM (Leukemia) | MDA-MB-231 (Breast Cancer) | NCI-H23 / NCI-H460 (Lung Cancer) | HT-29 (Colon Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dehydrotrametenolic acid | Data not available | Data not available | 13.1[3] | Data not available | Data not available | Data not available |
| Pachymic acid | >100 (parent compound)[4] | >100 (parent compound)[4] | Data not available | 28.08[5] | Showed dose-dependent growth reduction[6] | 29.1[7] |
| Tumulosic acid (Derivative of Pachymic acid) | 7.36 ± 0.98[4] | 2.50 ± 0.15[4] | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes to test the efficacy of anti-diabetic compounds.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male mice (e.g., C57BL/6 or ICR)
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Acclimatize male mice for at least one week under standard laboratory conditions. Fast the mice for 4-6 hours before STZ injection.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold sterile citrate buffer (pH 4.5). The concentration should be calculated based on the desired dosage (typically a single high dose of 150-200 mg/kg or a multiple low-dose regimen of 40-50 mg/kg for 5 consecutive days).
-
Induction of Diabetes: Administer the freshly prepared STZ solution intraperitoneally (i.p.) to the fasted mice[8][9][10].
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at regular intervals (e.g., 72 hours after a single high dose, or one week after the last low dose). Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
-
Compound Administration: Administer this compound or its analogs orally or via i.p. injection at the desired doses for the specified treatment period.
-
Assessment: Measure fasting blood glucose levels and perform an oral glucose tolerance test (OGTT) at the end of the treatment period to evaluate the anti-hyperglycemic effects of the compounds.
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Inflammation in Mice
This is a standard and reliable model for screening the topical anti-inflammatory activity of compounds.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone or Ethanol (vehicle)
-
Test compounds (this compound analogs)
-
Micropipettes
-
Ear punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Grouping: Divide mice (e.g., CD-1 or BALB/c) into control and treatment groups.
-
Compound Application: Topically apply the test compound dissolved in a suitable vehicle to both the inner and outer surfaces of the right ear of each mouse. The left ear typically serves as a control and receives only the vehicle.
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), apply a solution of TPA (typically 2.5 µg in 20 µL of acetone) to the right ear of all mice except the vehicle control group.
-
Assessment of Edema: After a specified period (usually 4-6 hours), euthanize the mice and take a standard-sized ear punch biopsy from both ears.
-
Data Analysis: Weigh the ear punches immediately. The degree of inflammation is quantified by the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches. The percentage inhibition of edema by the test compound is calculated relative to the group treated with TPA alone.
Mechanism of Action & Signaling Pathways
Lanostane-type triterpenoids, including this compound and its analogs, are believed to exert their insulin-sensitizing effects by modulating key components of the insulin signaling pathway. While the precise mechanism for this compound is still under investigation, studies on related triterpenoids suggest the involvement of the PI3K/Akt signaling cascade.
Proposed Insulin Sensitizing Mechanism
Caption: Proposed insulin signaling pathway modulated by this compound and its analogs.
This diagram illustrates the canonical insulin signaling pathway leading to glucose uptake. Insulin binds to its receptor, initiating a phosphorylation cascade that activates IRS, PI3K, and Akt. Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. It is hypothesized that lanostane triterpenoids like this compound may enhance this pathway, possibly by potentiating the activity of PI3K or Akt, thereby increasing insulin sensitivity[11][12][13][14][15].
Experimental Workflow: In Vivo Anti-Hyperglycemic Study
Caption: A typical workflow for evaluating anti-hyperglycemic agents in STZ-induced diabetic mice.
This flowchart outlines the key steps in an in vivo study to assess the anti-diabetic potential of this compound and its analogs. Following acclimatization and fasting, diabetes is induced with STZ. Once hyperglycemia is confirmed, the animals are grouped and treated with the test compounds. The efficacy is then determined by measuring changes in blood glucose levels and glucose tolerance.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and bioactivity evaluation of pachymic acid derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into pachymic acid’s action on triple-negative breast Cancer through TOP2A targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antidiabetic activities of polysaccharides separated from Inonotus obliquus via the modulation of oxidative stress in mice with streptozotocin-induced diabetes | PLOS One [journals.plos.org]
- 9. dovepress.com [dovepress.com]
- 10. Antidiabetic and antihyperlipidemic activities of Phyllanthus emblica L. extract <em>in vitro</em> and the regulation of Akt phosphorylation, gluconeogenesis, and peroxisome proliferator-activated receptor α in streptozotocin-induced diabetic mice | Food & Nutrition Research [foodandnutritionresearch.net]
- 11. mdpi.com [mdpi.com]
- 12. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3K/AKT signaling pathway in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrotumulosic Acid: A Comparative Analysis of its Preclinical Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-cancer effects of Dehydrotumulosic acid (DHTA), a triterpenoid derived from the medicinal mushroom Poria cocos. While direct and extensive preclinical data for DHTA remains emergent, this document synthesizes available information on closely related triterpenoids from Poria cocos to offer a comparative perspective on its potential therapeutic efficacy against cancer. The performance of these natural compounds is contextualized against standard-of-care chemotherapeutic agents, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The anti-proliferative effects of triterpenoids isolated from Poria cocos have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, offering a comparative view of their potency.
Table 1: In Vitro Cytotoxicity of Poria cocos Triterpenoids Against Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) after 72h |
| Pachymic Acid (PA) | Panc-1 | 20.3[1][2] |
| MiaPaca-2 | 23.5[1][2] | |
| AsPc-1 | 27.8[1][2] | |
| BxPc-3 | 18.7[1][2] | |
| Dehydropachymic Acid (DPA) | Panc-1 | > 50[1][2] |
| MiaPaca-2 | > 50[1][2] | |
| AsPc-1 | > 50[1][2] | |
| BxPc-3 | 45.1[1][2] | |
| Polyporenic Acid C (PPAC) | Panc-1 | 30.2[1][2] |
| MiaPaca-2 | 33.6[1][2] | |
| AsPc-1 | 38.4[1][2] | |
| BxPc-3 | 29.8[1][2] | |
| Poria cocos Triterpene Extract (PTE) | BxPc-3 | 35.0[1][2] |
Table 2: Comparative In Vivo Anti-Tumor Efficacy of Pachymic Acid
| Treatment | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| Pachymic Acid | Athymic nude mice | Pancreatic (MIA PaCa-2 xenograft) | 25 mg/kg/day | Significant suppression of tumor growth | [3] |
Signaling Pathways and Mechanisms of Action
Preclinical evidence suggests that triterpenoids from Poria cocos exert their anti-cancer effects through the modulation of key signaling pathways, primarily by inducing apoptosis and potentially inhibiting the STAT3 signaling cascade.
Apoptosis Induction
Pachymic acid, a compound structurally similar to DHTA, has been shown to induce apoptosis in pancreatic cancer cells by targeting endoplasmic reticulum (ER) stress.[3] This process involves the activation of the unfolded protein response (UPR) and an increase in the expression of pro-apoptotic proteins such as CHOP.
Caption: Proposed mechanism of apoptosis induction by this compound via ER stress.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Many natural compounds exert their anti-cancer effects by inhibiting the STAT3 signaling pathway. While direct evidence for DHTA is still under investigation, it is a plausible mechanism of action given its structural class. Inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in tumorigenesis.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical validation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Pachymic acid) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified using appropriate software.
References
- 1. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
Reproducibility of Dehydrotumulosic acid's bioactivity across different studies.
Dehydrotumulosic acid (DTA), a triterpenoid isolated from Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the reported bioactivities of DTA across various studies, with a focus on its anti-inflammatory and potential anticancer effects. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows, this document aims to offer researchers, scientists, and drug development professionals a clear and objective resource to assess the reproducibility of DTA's biological actions.
Summary of Quantitative Bioactivity Data
To facilitate a clear comparison of this compound's potency across different biological assays, the following table summarizes the available quantitative data from various studies.
| Bioactivity | Assay Type | Model System | Quantitative Metric | Value | Reference |
| Anti-inflammatory | Acute Ear Edema Inhibition | Mouse | ID50 | 0.68 nmol/ear | Planta Medica, 2000; 66:221-227[1] |
| Anti-hyperglycemic | In vivo glucose lowering | db/db mice | Effective Dose (crude extract) | ≥ 50 mg/kg body weight | Evidence-Based Complementary and Alternative Medicine, 2011; 2011:128402[1] |
| Insulin Sensitizing | In vivo study | STZ-treated mice | - | Active | Evidence-Based Complementary and Alternative Medicine, 2011; 2011:128402[1] |
ID50 (Median Inhibitory Dose): The dose of a substance that is required to produce a 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
A critical aspect of evaluating the reproducibility of scientific findings lies in the detailed examination of the experimental methodologies employed. Below are the protocols for the key bioassays cited in this guide.
Anti-inflammatory Activity: Mouse Ear Edema Assay
This in vivo assay evaluates the ability of a compound to reduce acute inflammation induced by a chemical irritant.
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Edema: A solution of an inflammatory agent, such as xylene or arachidonic acid, is applied to the surface of the mouse's ear.[2] For example, 20 µL of xylene can be applied to both the inner and outer surfaces of the right ear.[2]
-
Test Substance Administration: this compound, dissolved in a suitable vehicle, is administered either topically to the ear or systemically (e.g., orally or intraperitoneally) at various doses prior to the application of the inflammatory agent.
-
Control Groups: A negative control group receives the vehicle only, while a positive control group is treated with a known anti-inflammatory drug, such as indomethacin.[2]
-
Measurement of Edema: After a specific period (e.g., 45 minutes after xylene application), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is removed using a biopsy punch.[2] The weight of each ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to quantify the extent of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each dose of the test substance relative to the vehicle control group. The ID50 value is then determined from the dose-response curve.
In Vivo Anti-hyperglycemic and Insulin Sensitizing Activity
These in vivo models are used to assess the potential of a compound to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
-
Animal Models:
-
db/db mice: These mice have a genetic mutation that leads to obesity and type 2 diabetes, making them a suitable model for studying insulin resistance.[1]
-
Streptozotocin (STZ)-treated mice: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 1 diabetes.[1]
-
-
Test Substance Administration: this compound or a crude extract containing it is administered orally to the mice at specified doses.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after administration of the test substance to assess its effect on hyperglycemia.[1]
-
Mechanism of Action Studies: To investigate insulin sensitizing activity, further mechanistic studies may be performed. The study by Li et al. (2011) indicated that this compound acts as an insulin sensitizer without activating the PPAR-γ pathway.[1]
Signaling Pathways and Experimental Workflows
To visually represent the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vivo mouse ear edema anti-inflammatory assay.
Caption: Proposed mechanism of this compound's anti-hyperglycemic effect.
Concluding Remarks
The available data suggests that this compound exhibits reproducible anti-inflammatory activity in the mouse ear edema model, with a reported ID50 of 0.68 nmol/ear.[1] Its anti-hyperglycemic and insulin-sensitizing effects have also been demonstrated in relevant diabetic animal models.[1] However, to establish a more comprehensive understanding of its bioactivity and reproducibility, further research is warranted. Specifically, studies providing quantitative data, such as IC50 values, for its anticancer effects against a panel of cancer cell lines are needed. Additionally, a more in-depth exploration of its in vitro anti-inflammatory mechanisms, for instance, through nitric oxide inhibition or phospholipase A2 inhibition assays with corresponding IC50 values, would provide valuable insights. The detailed protocols and visual aids presented in this guide are intended to serve as a foundation for future comparative studies and to aid in the consistent and reproducible evaluation of this promising natural compound.
References
Dehydrotumulosic Acid: A Specific Inhibitor of Apical Sodium-Dependent Bile Acid Transporter (ASBT)
For Immediate Release
Shanghai, China – December 23, 2025 – New comparative analysis reveals that Dehydrotumulosic acid, a triterpenoid found in Poria cocos, demonstrates notable specificity as an inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a key protein in the enterohepatic circulation of bile acids. While initial hypotheses suggested a role in carbohydrate metabolism, current evidence points towards a more defined activity against ASBT, distinguishing it from broad-spectrum enzyme inhibitors. This guide provides a detailed comparison of this compound with other enzyme inhibitors, supported by available experimental data.
Recent research has clarified the inhibitory profile of this compound. A study focusing on the bioactive compounds of Poria cocos identified this compound as an effective inhibitor of α-glucosidase[1]. However, further investigations have highlighted its significant activity against the Apical Sodium-Dependent Bile Acid Transporter (ASBT). One study reported that among several triterpene acids from Poria cocos, this compound was a significant inhibitor of ASBT function. This finding suggests a primary mechanism of action related to the regulation of bile acid homeostasis.
The anti-hyperglycemic effects previously attributed to this compound may be, at least in part, an indirect consequence of its potent inhibition of ASBT. By blocking the reabsorption of bile acids in the terminal ileum, ASBT inhibitors can modulate various metabolic pathways, including glucose metabolism, through signaling cascades involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19)[2][3].
Comparative Inhibitory Activity
To contextualize the specificity of this compound, its inhibitory activity is compared with that of other known inhibitors of both α-glucosidase and ASBT.
| Compound | Target Enzyme/Transporter | IC50/Ki | Type of Inhibition |
| This compound | α-Glucosidase | Data not available | Not determined |
| This compound | ASBT | Data not available | Competitive (inferred) |
| Acarbose | α-Glucosidase | Varies (µg/mL to mM range) | Competitive |
| Voglibose | α-Glucosidase | ~5.0 nM | Competitive |
| Elobixibat (A3309) | ASBT | ~15 nM (for human ASBT) | Competitive |
| Odevixibat (A4250) | ASBT | Data not available | Competitive |
| Volixibat (SHP626) | ASBT | Data not available | Competitive |
| SC-435 | ASBT | Data not available | Not determined |
Note: Specific IC50 values for this compound's inhibition of α-glucosidase and ASBT require further investigation from dedicated studies.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase can be determined using a chromogenic method.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Inhibition Assay: this compound is pre-incubated with the α-glucosidase solution for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the pre-incubated mixture.
-
Measurement: The reaction is allowed to proceed for a set time at 37°C and then stopped by adding a sodium carbonate solution. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
In Vitro Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibition Assay
The inhibitory effect of this compound on ASBT can be assessed using a cell-based uptake assay.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells stably transfected with the human ASBT gene (ASBT-MDCK) are cultured to form confluent monolayers on permeable supports.
-
Uptake Assay: The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hank's Balanced Salt Solution) with and without varying concentrations of this compound.
-
Substrate Addition: The uptake is initiated by adding a radiolabeled bile acid substrate, such as [³H]-taurocholic acid, to the apical side of the monolayer.
-
Incubation and Termination: The cells are incubated for a specific time at 37°C to allow for substrate uptake. The uptake is then terminated by aspirating the substrate solution and washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The rate of uptake is calculated and normalized to the protein concentration. The inhibition of ASBT by this compound is determined by comparing the uptake in the presence of the inhibitor to the control. The Ki or IC50 value is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagrams depict the experimental workflow for assessing enzyme inhibition and the signaling pathway affected by ASBT inhibition.
Conclusion
The available evidence strongly suggests that this compound's primary and most specific enzymatic target identified to date is the Apical Sodium-Dependent Bile Acid Transporter (ASBT). While it also exhibits inhibitory activity against α-glucosidase, its pronounced effect on ASBT positions it as a valuable research tool for studying bile acid metabolism and its downstream signaling effects. Further quantitative studies are necessary to precisely determine the IC50 values for both targets and to fully elucidate the therapeutic potential of this compound. This guide provides a framework for researchers and drug development professionals to understand and further investigate the specific enzymatic inhibition profile of this promising natural compound.
References
- 1. Rapid identification of α-glucosidase inhibitors from Poria using spectrum-effect, component knock-out, and molecular docking technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of ileal ASBT and OSTα-OSTβ in regulating bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dehydrotumulosic Acid in a Laboratory Setting
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle dehydrotumulosic acid with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: To protect from splashes.
II. Step-by-Step Disposal Protocol
This protocol is intended for small quantities of this compound waste typically generated in a laboratory environment.
Step 1: Waste Identification and Segregation
Properly identify the waste stream. This compound waste should not be mixed with other incompatible waste types.
-
Segregation: Keep this compound waste separate from bases, oxidizers, and reactive metals.[1] It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[1]
Step 2: Neutralization (for Aqueous Solutions)
For aqueous solutions of this compound, neutralization is a key step to reduce its corrosive properties.
-
Dilution: Slowly add the acidic solution to a large volume of cold water. A common guideline is a 1:10 ratio of acid to water. Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction. [2]
-
Neutralization: With continuous stirring, slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted acid.[2][3] This should be done until the pH of the solution is within a neutral range.
-
pH Verification: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is between 6.0 and 8.0, or as specified by local regulations.[4]
Step 3: Containerization and Labeling
Proper containment and labeling are essential for the safe storage and subsequent disposal by a certified waste management service.
-
Container Selection: Use a compatible, leak-proof container for the neutralized solution or solid this compound waste.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[5][6][7][8][9] The label should include:
Step 4: Storage
Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used to prevent spills.
Step 5: Final Disposal
-
For Neutralized Aqueous Solutions: If local regulations permit and the solution contains no other hazardous materials (e.g., heavy metals), the neutralized liquid may be poured down the drain with a copious amount of water.[2][3][4]
-
For Solid Waste and Non-neutralized Solutions: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Never dispose of solid chemical waste in the regular trash.[10]
III. Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the safe disposal of acidic waste.
| Parameter | Guideline | Rationale |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | To safely dissipate heat generated during dilution.[2] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Hydroxide (NaOH) solution | Weak bases are preferred for a more controlled neutralization reaction.[2][3] |
| Target pH Range | 6.0 - 8.0 | To ensure the waste is no longer corrosive before disposal.[4] |
| Post-Neutralization Flush | At least 20 parts water | For drain disposal of neutralized, non-hazardous solutions to ensure adequate dilution in the sewer system.[2] |
IV. Experimental Workflow and Logical Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Labeling protocol for hazardous chemical waste.
References
- 1. boomwaste.com [boomwaste.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. Lab methods [zoology.ubc.ca]
- 5. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. actenviro.com [actenviro.com]
- 8. actenviro.com [actenviro.com]
- 9. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Dehydrotumulosic Acid
Dehydrotumulosic acid is a natural compound intended for laboratory research purposes only.[1] Due to the lack of specific safety data, a cautious approach is essential. The following operational and disposal plans provide a procedural framework for the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended if packaging is compromised |
| Weighing/Aliquoting (Solid) | Safety goggles | 2 pairs of chemotherapy gloves | Disposable gown, long-sleeved, closed back | Fit-tested N95 respirator or higher |
| Preparing Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)[2] | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Conducting Experiments | Safety goggles | Chemical-resistant gloves | Laboratory coat | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | 2 pairs of heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron and shoe coverings | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | 2 pairs of chemical-resistant gloves | Laboratory coat and disposable gown | Work in a well-ventilated area or fume hood |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including a lab coat and chemical-resistant gloves, before opening the package.[3]
-
If there is any indication of a spill, a full-face respirator should be worn until the risk of airborne powder is assessed.[3]
-
Verify that the container is properly labeled and sealed.
-
Log the compound into the chemical inventory.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
The storage area should be clearly marked with appropriate hazard signs.
Experimental Procedures
-
All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood or a glove box to prevent inhalation.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around.
-
Use the minimum amount of the compound necessary for the experiment.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Management
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institution's EHS department immediately.
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan for this compound
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all disposable lab supplies contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and any known hazard symbols.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams to prevent unintended reactions.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Do not allow waste to accumulate in the laboratory. Arrange for regular pickups by the institution's EHS or a licensed hazardous waste disposal company.
Decontamination and Disposal of Empty Containers
-
Empty containers must be triple-rinsed with a suitable solvent.[6]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, the container can be disposed of according to institutional guidelines.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
